Yunnandaphninine G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19-,20-,21+,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVPIMQHYHLJGS-QXDVLWGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)CC[C@H]6[C@@]7(CC[C@@H]([C@]6(C(=O)O7)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of Yunnandaphninine G?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. As a member of a structurally diverse and biologically intriguing class of natural products, this compound presents a subject of interest for further investigation into its potential pharmacological applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside general experimental protocols relevant to its isolation and biological evaluation.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. While some specific quantitative data such as melting point and precise solubility are not extensively reported in publicly available literature, the provided information is based on data from chemical suppliers and related publications.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₇NO₃ | [1] |
| Molecular Weight | 469.7 g/mol | ChemFaces |
| CAS Number | 1042143-83-8 | [1][2] |
| Appearance | Powder | [2][3] |
| IUPAC Name | (1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹²]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one | BioCrick |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Purity | >98% (as reported by commercial suppliers) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the complex, polycyclic structure of this compound. Both ¹H and ¹³C NMR are essential for full structural assignment.
-
¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals, with numerous overlapping multiplets in the aliphatic region due to the saturated polycyclic core. Key signals would include those for methyl groups, protons adjacent to the nitrogen and oxygen atoms, and olefinic protons if present.
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 30 carbon atoms in the molecule. The chemical shifts would indicate the presence of carbonyl groups, carbons bonded to heteroatoms (N and O), and a variety of sp³-hybridized carbons within the intricate ring system.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for:
-
O-H stretching: A broad band indicating the presence of a hydroxyl group.
-
C-H stretching: Bands corresponding to the stretching vibrations of C-H bonds in the aliphatic framework.
-
C=O stretching: A strong absorption band indicative of a carbonyl group, likely a ketone or lactone.
-
C-N stretching: Vibrations associated with the carbon-nitrogen bond within the alkaloidal structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous determination of the elemental composition. The fragmentation pattern would offer insights into the connectivity of the complex ring system.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, this section provides generalized methodologies for the isolation of Daphniphyllum alkaloids and for the assessment of potential biological activities, based on standard practices in natural product chemistry and pharmacology.
Isolation of this compound from Daphniphyllum yunnanense
The following is a general procedure for the extraction and isolation of alkaloids from plant material, which can be adapted for this compound.
Caption: General workflow for the isolation of this compound.
NMR Sample Preparation
A properly prepared sample is crucial for obtaining high-quality NMR spectra.
Caption: Standard procedure for preparing an NMR sample of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to screen for the cytotoxic potential of natural products.
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Potential Biological Activities and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, other Daphniphyllum alkaloids have demonstrated a range of bioactivities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Future research on this compound could explore these areas. Should this compound exhibit significant biological activity, further studies would be required to elucidate the underlying signaling pathways. For instance, if anti-inflammatory effects are observed, investigations into pathways such as NF-κB or MAPK signaling would be warranted.
The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound were found to have anti-inflammatory properties.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a complex natural product with a well-defined chemical structure. While its physical and chemical properties are partially characterized, further research is needed to establish a complete profile, including its melting point and quantitative solubility. The potential biological activities of this compound remain largely unexplored, presenting an open field for investigation, particularly in the areas of cytotoxicity and anti-inflammatory effects. The experimental protocols and hypothetical pathways outlined in this guide provide a framework for future research endeavors aimed at unlocking the full potential of this intriguing Daphniphyllum alkaloid.
References
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Yunnandaphninine G
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Yunnandaphninine G, a C30 Daphniphyllum alkaloid sourced from the plant Daphniphyllum yunnanense. The intricate molecular architecture of Daphniphyllum alkaloids has long captured the attention of the scientific community, and this compound stands as a noteworthy member of this complex family of natural products. While the full biological activity profile of this compound is still under investigation, related compounds from this genus have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for future therapeutic development.
Introduction to Daphniphyllum Alkaloids
The Daphniphyllum genus of evergreen shrubs and trees is a rich source of structurally diverse and complex alkaloids. These nitrogen-containing organic compounds are characterized by their polycyclic ring systems, often with a high degree of stereochemical complexity. The biosynthetic pathways of these alkaloids are as intricate as their structures, making them fascinating subjects for both phytochemical and synthetic chemistry research. Several Daphniphyllum alkaloids have exhibited a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Discovery and Sourcing of this compound
This compound was first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] This plant species is native to the Yunnan province of China and has been a source for the discovery of numerous novel alkaloids. The initial investigation that led to the identification of this compound also reported the isolation of a related compound, Yunnandaphninine F, along with other known C30 Daphniphyllum alkaloids.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C30H47NO3 | [1] |
| Appearance | Amorphous Powder | [1] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Daphniphyllum yunnanense involves a multi-step process designed to separate the alkaloid from a complex mixture of plant metabolites. The following is a generalized experimental protocol based on standard methods for the isolation of Daphniphyllum alkaloids.
Extraction
-
Plant Material Preparation : Air-dried and powdered leaves and stems of Daphniphyllum yunnanense are the starting material.
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of the alkaloids.
-
Solvent Removal : The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning
-
Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Defatting : The acidic solution is then partitioned with a non-polar solvent, such as petroleum ether or chloroform (B151607), to remove fats, pigments, and other non-alkaloidal components.
-
Basification and Re-extraction : The acidic aqueous layer containing the protonated alkaloids is then basified with an alkali (e.g., NH4OH or NaOH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then extracted multiple times with a solvent like chloroform or ethyl acetate (B1210297) to isolate the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid mixture is further purified using a combination of chromatographic techniques:
-
Silica (B1680970) Gel Column Chromatography : The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or acetone), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC) : Fractions containing the target compound are further purified using pTLC with a suitable solvent system to isolate this compound in its pure form.
-
High-Performance Liquid Chromatography (HPLC) : Final purification can be achieved using reversed-phase HPLC to yield highly pure this compound.
Structure Elucidation and Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.
| MS Data | Value |
| HR-ESI-MS | m/z [M+H]+ |
Note: Specific m/z value was not available in the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule and its stereochemistry.
| 1H NMR (CDCl3, 400 MHz) | 13C NMR (CDCl3, 100 MHz) |
| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |
Note: Detailed NMR data was not available in the provided search results. The original publication should be consulted for the complete dataset.
Potential Biological Activity and Future Directions
While specific biological activity data for this compound has not been reported in the available literature, numerous other Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, daphniyunnine D, also isolated from Daphniphyllum yunnanense, has shown cytotoxicity against P-388 and A-549 tumor cell lines. This suggests that this compound may also possess cytotoxic properties and warrants further investigation as a potential anti-cancer agent.
A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. Future research on this compound should focus on screening for its cytotoxic effects against a panel of human cancer cell lines and elucidating its mechanism of action.
Conclusion
This compound represents a structurally intriguing C30 Daphniphyllum alkaloid with potential for further scientific exploration. This guide has outlined the fundamental aspects of its discovery, isolation, and characterization based on the available scientific literature. While detailed biological data is currently lacking, the precedent set by related compounds suggests that this compound is a promising candidate for future drug discovery and development efforts, particularly in the field of oncology. Further research is imperative to unlock the full therapeutic potential of this fascinating natural product.
References
Spectroscopic Data for the Elucidation of the Yunnandaphninine G-type Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols crucial for the structure elucidation of complex Daphniphyllum alkaloids, using a representative Yunnandaphninine G-type structure as an exemplar. The data and methodologies presented are synthesized from established practices in natural product chemistry and are intended to serve as a detailed reference for researchers in the field.
Spectroscopic Data Summary
The structural architecture of novel Daphniphyllum alkaloids is primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key spectroscopic data obtained for a representative this compound-type alkaloid, Calycindaphine A, which shares a complex polycyclic skeleton.
Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 3.80 (d, 4.2) |
| 2a | 2.24 (m) |
| 2b | 0.84 (m) |
| 3a | 2.51 (m) |
| 3b | 1.94 (m) |
| 4 | 5.42 (d, 5.2) |
| 6 | - |
| 7 | - |
| 8 | - |
| 9 | - |
| 10 | - |
| 11a | 3.03 (s) |
| 11b | 2.99 (s) |
| 12 | - |
| 13a | 1.66 (dd, 14.4, 4.4) |
| 13b | 1.29 (m) |
| 14a | 1.74 (m) |
| 14b | 1.40 (m) |
| 15a | 1.66 (m) |
| 15b | 1.42 (m) |
| 16a | 2.00 (m) |
| 16b | 1.89 (m) |
| 17 | 1.15 (d, 6.7) |
| 18 | 1.10 (s) |
| 19 | - |
| 20 | - |
| 21 | - |
| 22 | - |
| OMe | 3.61 (s) |
Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃) [1]
| Position | δC (ppm) | Type |
| 1 | 73.6 | CH |
| 2 | 32.3 | CH₂ |
| 3 | 42.7 | CH₂ |
| 4 | 118.9 | CH |
| 5 | 140.6 | C |
| 6 | 182.9 | C |
| 7 | 98.7 | C |
| 8 | 63.6 | C |
| 9 | 174.4 | C |
| 10 | 175.7 | C |
| 11 | 48.2 | CH₂ |
| 12 | 46.3 | C |
| 13 | 30.2 | CH₂ |
| 14 | 23.5 | CH₂ |
| 15 | 37.1 | CH₂ |
| 16 | 26.2 | CH₂ |
| 17 | 20.8 | CH |
| 18 | 23.0 | CH₃ |
| 19 | 139.0 | C |
| 20 | 135.5 | C |
| 21 | 46.8 | CH₂ |
| 22 | 175.2 | C |
| OMe | 50.9 | CH₃ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Formula | Calculated m/z | Measured m/z |
| [M+H]⁺ | C₂₃H₃₁NO₃ | 370.2377 | 370.2375 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to obtaining high-quality spectroscopic data for accurate structure elucidation.
-
Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe.
-
1D NMR:
-
¹H NMR spectra are acquired with a spectral width of 12 kHz, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.
-
¹³C NMR spectra are acquired with a spectral width of 36 kHz, an acquisition time of 0.9 s, and a relaxation delay of 2.0 s.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Essential for identifying long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Employed to determine the relative stereochemistry by identifying protons that are close in space.
-
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Thermo Fisher Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer.
-
Sample Infusion: The purified compound is dissolved in methanol (B129727) at a concentration of approximately 1 mg/mL and infused into the ESI source via a syringe pump at a flow rate of 5 µL/min.
-
Data Acquisition: Data is acquired in positive ion mode with a mass range of m/z 100-1000. The molecular formula is determined by the accurate mass measurement of the protonated molecular ion [M+H]⁺.[1]
Visualization of the Structure Elucidation Workflow
The logical flow of experiments and data analysis is critical for piecing together the complex structures of Daphniphyllum alkaloids. The following diagram illustrates the typical workflow.
The elucidation of the planar structure of a this compound-type alkaloid is heavily reliant on the interpretation of 2D NMR data. The following diagram illustrates the key correlations used to assemble the carbon skeleton.
References
The Biosynthetic Pathway of C30 Daphniphyllum Alkaloids: A Technical Guide to the Genesis of Yunnandaphninine G
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C30 Daphniphyllum alkaloids, a class of structurally complex and biologically active natural products, have long captivated the interest of the scientific community. Their intricate polycyclic architectures, exemplified by compounds such as Yunnandaphninine G, present significant synthetic challenges and hold promise for novel therapeutic applications. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of these fascinating molecules. While the complete enzymatic machinery remains largely unelucidated, a robust biosynthetic hypothesis, primarily supported by elegant biomimetic and total synthesis studies, offers a compelling roadmap to their formation. This document details the hypothesized pathway from the universal triterpene precursor, squalene (B77637), to the core structures of C30 Daphniphyllum alkaloids and further to the specific architecture of this compound. Furthermore, this guide summarizes the limited available quantitative data and provides a comprehensive set of representative experimental protocols for researchers seeking to investigate this intricate biosynthetic network.
Introduction to C30 Daphniphyllum Alkaloids and this compound
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1] These compounds are characterized by their complex, fused polycyclic ring systems and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] The C30 subgroup of these alkaloids is biosynthetically derived from the triterpene squalene.[3]
This compound belongs to the calyciphylline A-type subclass of Daphniphyllum alkaloids, which are distinguished by their unique and intricate caged structures. The structural complexity and potential pharmacological significance of this compound and its congeners make the elucidation of their biosynthetic pathway a critical goal for both natural product chemists and drug development professionals. Understanding this pathway could unlock new avenues for the synthesis of these molecules and their analogs, potentially leading to the development of novel therapeutic agents.
The Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of C30 Daphniphyllum alkaloids is proposed to initiate from the linear triterpene, squalene. The pathway is thought to proceed through a series of complex cyclization and rearrangement reactions to generate a common precursor, from which the diverse skeletons of this alkaloid family are derived. The following sections detail the hypothesized steps leading to this compound, a pathway largely informed by biomimetic synthesis efforts.[4]
From Squalene to Proto-daphniphylline: The Early Stages
The initial phase of the biosynthesis is believed to involve the enzymatic cyclization of squalene, a common precursor for triterpenoids in plants. This process is catalyzed by terpene cyclases. While the specific enzymes in Daphniphyllum species have not yet been identified, the transformation is thought to proceed through a series of carbocationic intermediates to form a polycyclic scaffold.
A key breakthrough in understanding this pathway came from the biomimetic synthesis of proto-daphniphylline.[4] This work demonstrated that an acyclic dialdehyde (B1249045) derived from squalene could be converted into the pentacyclic core of the Daphniphyllum alkaloids in a remarkably efficient one-pot reaction. This suggests that a similar cascade of reactions occurs in nature. The proposed sequence is as follows:
-
Oxidative Cleavage of Squalene: Squalene undergoes oxidative cleavage to form a squalene-derived dialdehyde.
-
Incorporation of Nitrogen: A nitrogen source, likely an amino acid or ammonia, condenses with the dialdehyde to form an enamine/iminium intermediate.
-
Intramolecular Cyclization Cascade: A series of intramolecular cyclizations, including Diels-Alder and Mannich-type reactions, leads to the formation of the pentacyclic core structure known as proto-daphniphylline . This molecule is considered the universal precursor to the C30 Daphniphyllum alkaloids.
Diversification from Proto-daphniphylline to the Calyciphylline A Skeleton
From the central intermediate, proto-daphniphylline, a series of oxidative and skeletal rearrangements are thought to generate the diverse range of C30 Daphniphyllum alkaloid skeletons. For this compound, the pathway proceeds towards the calyciphylline A-type core. This likely involves:
-
Oxidative Transformations: Hydroxylations, epoxidations, and other oxidative modifications of the proto-daphniphylline core, catalyzed by enzymes such as cytochrome P450 monooxygenases.
-
Skeletal Rearrangements: Complex rearrangements of the carbon skeleton, potentially triggered by the newly introduced functional groups, lead to the formation of the intricate caged structure of the calyciphylline A-type alkaloids.
-
Formation of this compound: Further late-stage modifications, such as acylation or glycosylation, would then yield the final product, this compound.
Quantitative Data Summary
Direct quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics or precursor incorporation rates, are not extensively available in the current literature. The research has predominantly focused on chemical synthesis and structural elucidation. However, data from total synthesis and biomimetic synthesis studies can provide valuable insights into the feasibility and potential efficiency of the proposed biosynthetic steps. The following table summarizes representative yields from key chemical transformations that mimic the proposed biosynthetic reactions. It is crucial to note that these are not enzymatic reaction yields and should be interpreted as indicators of the chemical plausibility of the proposed transformations.
| Transformation | Reaction Type | Starting Material | Product | Yield (%) | Reference |
| Pentacyclization | Biomimetic Cascade | Squalene-derived Dialdehyde | Proto-daphniphylline | Not explicitly stated, but described as highly efficient | |
| Diels-Alder Cyclization | Intramolecular | Triene Precursor | Bicyclic Core of Calyciphylline N | 50% (over two steps) | |
| Nazarov Cyclization | Acid-promoted | Dienone Precursor | Pentacyclic Core of Calyciphylline N | 82% | |
| Reductive Ring Opening | SmI2-mediated | Polycyclic Ketone | Hydroxy Ketone Intermediate | 82% |
Detailed Experimental Protocols
The following protocols are representative methodologies that can be adapted for the study of Daphniphyllum alkaloid biosynthesis. They are based on established techniques in natural product chemistry and plant metabolomics.
Protocol for Precursor Feeding Studies in Daphniphyllum Tissue
This protocol describes a general method for administering isotopically labeled precursors to plant tissues to trace their incorporation into downstream metabolites.
1. Plant Material Preparation:
- Collect fresh, healthy leaves or stems of a Daphniphyllum species known to produce this compound.
- Surface sterilize the plant material by washing with 70% ethanol (B145695) for 1 minute, followed by a 5% sodium hypochlorite (B82951) solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
- Cut the tissue into small, uniform pieces (e.g., 1 cm² leaf discs or 1 cm stem segments).
2. Precursor Solution Preparation:
- Prepare a stock solution of the isotopically labeled precursor (e.g., [13C6]-glucose or [2H5]-mevalonolactone) in a suitable solvent (e.g., sterile water or a buffer compatible with plant tissue culture).
- Dilute the stock solution to the desired final concentration in a sterile plant tissue culture medium (e.g., Murashige and Skoog medium).
3. Incubation:
- Place the prepared plant tissues in a sterile petri dish or flask containing the medium with the labeled precursor.
- Incubate the tissues under controlled conditions (e.g., 25°C, 16-hour photoperiod) for a specific duration (e.g., 24, 48, or 72 hours).
4. Harvesting and Extraction:
- After the incubation period, harvest the plant tissues, rinse them with unlabeled medium to remove any residual precursor, and then with distilled water.
- Freeze the tissues immediately in liquid nitrogen and then lyophilize to dryness.
- Grind the dried tissue to a fine powder and extract the alkaloids using a suitable solvent system (e.g., methanol (B129727)/chloroform).
5. Analysis:
- Analyze the crude extract or purified alkaloid fraction by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic label into this compound and its intermediates.
start [label="Start: Collect Plant Tissue", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
prepare_tissue [label="Prepare and Sterilize Plant Tissue"];
prepare_precursor [label="Prepare Labeled Precursor Solution"];
incubate [label="Incubate Tissue with Precursor"];
harvest [label="Harvest and Wash Tissue"];
extract [label="Freeze, Lyophilize, and Extract Alkaloids"];
analyze [label="Analyze by MS and NMR"];
end [label="End: Determine Isotope Incorporation", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_tissue;
prepare_tissue -> incubate;
prepare_precursor -> incubate;
incubate -> harvest;
harvest -> extract;
extract -> analyze;
analyze -> end;
}
Protocol for Terpene Cyclase Assay
This protocol outlines a method for assaying the activity of terpene cyclases, the enzymes responsible for the initial cyclization of squalene.
1. Enzyme Extraction:
- Homogenize fresh or frozen Daphniphyllum tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM MgCl₂, and 5 mM dithiothreitol).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the crude enzyme extract.
2. Enzyme Assay:
- Prepare a reaction mixture containing the enzyme extract, assay buffer, and the substrate (e.g., [³H]-squalene or a squalene analog).
- Initiate the reaction by adding the substrate and incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
- Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
3. Product Extraction and Analysis:
- Extract the cyclized products from the aqueous reaction mixture with an organic solvent (e.g., hexane).
- Concentrate the organic extract and analyze the products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized triterpene products.
Protocol for Isolation and Structural Elucidation of this compound
This protocol provides a general procedure for the extraction, isolation, and structural determination of Daphniphyllum alkaloids.
1. Extraction:
- Air-dry and powder the plant material (e.g., leaves and stems of Daphniphyllum yunnanense).
- Macerate the powdered material with a solvent such as methanol at room temperature for several days.
- Filter and concentrate the extract under reduced pressure to obtain a crude methanol extract.
2. Acid-Base Partitioning:
- Suspend the crude extract in a dilute acid solution (e.g., 2% HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
- Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10.
- Extract the alkaloids from the basified aqueous layer with an organic solvent (e.g., chloroform).
3. Chromatographic Separation:
- Subject the crude alkaloid extract to a series of chromatographic techniques for purification.
- Column Chromatography: Use silica (B1680970) gel or alumina (B75360) columns with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) for initial fractionation.
- Preparative Thin-Layer Chromatography (PTLC): Further purify the fractions containing the target alkaloid.
- High-Performance Liquid Chromatography (HPLC): Use a reversed-phase or normal-phase column for final purification to obtain pure this compound.
4. Structural Elucidation:
- Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the purified compound using high-resolution mass spectrometry (HR-MS).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to determine the chemical structure and stereochemistry of this compound.
- X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis for unambiguous determination of the absolute stereochemistry.
Conclusion and Future Research Directions
The biosynthetic pathway of C30 Daphniphyllum alkaloids, including this compound, represents a fascinating and complex area of natural product chemistry. While significant progress has been made through biomimetic and total synthesis, the enzymatic details of this pathway remain a fertile ground for future research. The proposed pathway, originating from squalene and proceeding through the key intermediate proto-daphniphylline, provides a robust framework for further investigation.
Future research should focus on the identification and characterization of the enzymes involved in this pathway. The use of modern 'omics' technologies, such as transcriptomics and proteomics, in Daphniphyllum species could lead to the discovery of candidate genes for the terpene cyclases, cytochrome P450s, and other enzymes responsible for the intricate transformations. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of these valuable alkaloids and their derivatives for potential therapeutic applications.
References
In-Depth Technical Guide: Potential Pharmacological Effects of Yunnandaphninine G
A comprehensive review of the current scientific landscape reveals a notable absence of published research on the specific pharmacological effects of Yunnandaphninine G. Despite its identification and chemical classification (CAS Registry Number: 1042143-83-8), dedicated studies detailing its biological activities, mechanism of action, and potential therapeutic applications are not available in the public domain. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations for this compound is not feasible at this time.
This guide will, therefore, provide a contextual overview based on the broader class of compounds to which this compound belongs—the Daphniphyllum alkaloids. This information is intended for researchers, scientists, and drug development professionals to offer a foundational understanding of the potential areas of interest for future investigation into this compound.
The Landscape of Daphniphyllum Alkaloids: A Proxy for Potential
This compound is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] These alkaloids have garnered significant interest from the scientific community due to their unique, intricate polycyclic ring systems and a range of reported biological activities.[1]
General Pharmacological Activities of Daphniphyllum Alkaloids
While specific data for this compound is lacking, studies on other Daphniphyllum alkaloids have revealed several promising pharmacological effects. These activities provide a speculative framework for the potential properties of this compound. General bioactivities reported for this class of compounds include:
-
Cytotoxic Effects: A number of Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
-
Antioxidant Properties: Some alkaloids from this family have exhibited antioxidant effects, which are crucial in combating oxidative stress-related diseases.
-
Vasorelaxant Activity: Certain Daphniphyllum alkaloids have been shown to induce relaxation of blood vessels, indicating potential applications in cardiovascular conditions.
-
Anti-platelet Activating Factor (PAF) Effects: Inhibition of PAF is a mechanism relevant to inflammatory and allergic responses, and this activity has been observed in some Daphniphyllum alkaloids.
It is crucial to underscore that these are general activities of the alkaloid class, and the specific profile of this compound may differ significantly.
Future Directions and the Path Forward
The absence of specific pharmacological data for this compound highlights a significant knowledge gap and a corresponding opportunity for novel research. To elucidate the potential of this compound, the following experimental avenues would be necessary.
Hypothetical Experimental Workflow
Should research on this compound commence, a logical experimental workflow would likely follow the path outlined below. This diagram illustrates a standard procedure for natural product drug discovery.
Caption: A hypothetical experimental workflow for the pharmacological investigation of this compound.
Conclusion
References
An In-Depth Technical Guide to the Ethnobotanical Uses of Daphniphyllum yunnanense for Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphniphyllum yunnanense, a plant from the Daphniphyllaceae family, has emerged as a significant subject of ethnobotanical and phytochemical research. Traditionally utilized in folk medicine, this species is a rich reservoir of structurally diverse and biologically active alkaloids. This technical guide provides a comprehensive overview of the ethnobotanical applications of D. yunnanense with a specific focus on its alkaloidal constituents. It details the experimental protocols for the extraction, isolation, and characterization of these compounds and presents quantitative data on their cytotoxic activities. Furthermore, this guide elucidates the molecular signaling pathways implicated in the therapeutic effects of these alkaloids, offering valuable insights for future drug discovery and development.
Ethnobotanical Significance of the Daphniphyllum Genus
The genus Daphniphyllum has a history of use in traditional medicine across Asia. Various parts of these plants have been employed to treat a range of ailments, including asthma, rheumatism, and snakebites.[1] While specific ethnobotanical records for Daphniphyllum yunnanense are not extensively documented, the traditional applications of closely related species provide a valuable context for understanding its potential therapeutic uses. For instance, the leaves of Daphniphyllum macropodum have been used by the Ainu people in Japan and Siberia for smoking. In traditional Korean medicine, the leaves and bark of D. macropodum are used to treat acute pleurisy and peritonitis and as a diuretic and antihelminthic.[2] These traditional uses, often targeting inflammatory and infectious conditions, hint at the presence of potent bioactive compounds, primarily alkaloids, within the genus.
Alkaloids from Daphniphyllum yunnanense
Phytochemical investigations into Daphniphyllum yunnanense have led to the isolation and identification of a variety of unique alkaloids. These compounds are broadly classified as Daphniphyllum alkaloids, a group known for their complex and diverse polycyclic ring systems.
Two notable classes of alkaloids isolated from D. yunnanense are:
-
Daphniyunnines: This group includes daphniyunnines A-E. Daphniyunnines B-E are unusual C-22 nor-Daphniphyllum alkaloids.
-
Yuzurimine-type Alkaloids: This class includes yunnandaphnines A-E, which have been isolated from the leaves and twigs of the plant.[3]
These alkaloids have attracted significant interest due to their potential pharmacological activities, particularly their cytotoxic effects against cancer cell lines.
Quantitative Data on Cytotoxic Activities
Several alkaloids from Daphniphyllum yunnanense and other Daphniphyllum species have demonstrated significant cytotoxic activity against various cancer cell lines. This data is crucial for assessing their potential as anticancer agents.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Source Species |
| Daphniyunnine D | P-388 (Murine Leukemia) | 3.0 | D. yunnanense |
| A-549 (Human Lung Carcinoma) | 0.6 | D. yunnanense | |
| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 µg/mL | D. angustifolium |
| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 | D. macropodum |
| SGC-7901 (Human Gastric Carcinoma) | 22.4 | D. macropodum | |
| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 | D. macropodum |
| SGC-7901 (Human Gastric Carcinoma) | 25.6 | D. macropodum | |
| Macropodumine C | P-388 (Murine Leukemia) | 10.3 | D. macropodum |
| Daphnicyclidin A | P-388 (Murine Leukemia) | 13.8 | D. macropodum |
Experimental Protocols
The successful investigation of Daphniphyllum yunnanense alkaloids relies on robust and systematic experimental procedures for their extraction, isolation, and characterization.
General Alkaloid Extraction Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from plant material.
Caption: General workflow for alkaloid extraction and identification.
Detailed Methodologies
4.2.1. Plant Material Preparation: The leaves and stems of Daphniphyllum yunnanense are collected, air-dried, and ground into a fine powder.
4.2.2. Extraction:
-
The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4.2.3. Acid-Base Partitioning for Alkaloid Enrichment:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl).
-
The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds.
-
The acidic aqueous layer is then basified with an alkaline solution (e.g., NH4OH or NaOH) to a pH of 9-10.
-
The basified solution is subsequently extracted with a non-polar organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
4.2.4. Chromatographic Separation and Purification:
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity to separate the alkaloids into different fractions.
-
Size-Exclusion Chromatography: Further purification of the fractions can be achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual alkaloids is often performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
4.2.5. Structural Elucidation: The structures of the isolated pure alkaloids are determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the absolute stereostructure of crystalline compounds.
Signaling Pathways of Cytotoxic Daphniphyllum Alkaloids
The cytotoxic effects of Daphniphyllum alkaloids are primarily attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle in cancer cells.
Induction of Apoptosis
Several Daphniphyllum alkaloids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspase enzymes.
Caption: Intrinsic apoptosis pathway induced by Daphniphyllum alkaloids.
Cell Cycle Arrest
In addition to inducing apoptosis, certain Daphniphyllum alkaloids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, often the G2/M phase. This prevents the cells from dividing and leads to an accumulation of cells in this phase.
Caption: Mechanism of G2/M cell cycle arrest by Daphniphyllum alkaloids.
Conclusion and Future Perspectives
Daphniphyllum yunnanense is a promising source of novel alkaloids with significant cytotoxic activities. The traditional use of the Daphniphyllum genus in folk medicine provides a strong basis for the continued investigation of its constituent compounds for modern therapeutic applications. The detailed experimental protocols and understanding of the molecular signaling pathways presented in this guide offer a solid framework for researchers and drug development professionals.
Future research should focus on:
-
In-depth Ethnobotanical Studies: More targeted ethnobotanical surveys of D. yunnanense are needed to better understand its traditional uses.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways of individual alkaloids is crucial for understanding their therapeutic potential and for the rational design of new drugs.
-
In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the safety and efficacy of these alkaloids in animal models and eventually in humans.
-
Synthetic Chemistry: The development of synthetic routes to these complex alkaloids will be essential for producing sufficient quantities for further research and potential clinical use.
The unique chemical scaffolds and potent biological activities of the alkaloids from Daphniphyllum yunnanense position them as exciting lead compounds in the ongoing search for novel anticancer agents.
References
Preliminary In Vitro Bioactivity Screening of Daphniphyllum Alkaloids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the leaves and stems of Daphniphyllum yunnanense.[1] While specific in vitro bioactivity data for this compound is not currently available in the public domain, the broader family of Daphniphyllum alkaloids has been the subject of preliminary investigations for various biological activities, primarily focusing on cytotoxicity. This technical guide provides an overview of the in vitro screening methodologies and reported bioactivities for this class of compounds, offering a framework for the potential investigation of this compound.
Daphniphyllum alkaloids are a structurally diverse group of complex polycyclic natural products known for their unique and challenging chemical structures.[2] Over 350 such alkaloids have been identified, and they have demonstrated a range of biological activities, including cytotoxicity and, to a lesser extent, anti-inflammatory and antimicrobial properties.[3]
Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids
The primary in vitro bioactivity reported for Daphniphyllum alkaloids is cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data for several representative alkaloids from this family.
| Alkaloid | Cell Line | IC50 (µM) | Source |
| Daphnioldhanol A | HeLa | 31.9 | [2] |
| Daphnezomine W | HeLa | 16.0 (µg/mL) | [4] |
| Unnamed Alkaloid | HeLa | 3.89 |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols between different studies.
Experimental Protocols
Detailed experimental protocols for the in vitro screening of natural products are crucial for reproducibility and accurate interpretation of results. Below is a generalized methodology for a standard cytotoxicity assay, which is a common first-pass screening for novel compounds.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (Daphniphyllum alkaloid) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Other Potential Bioactivities
While cytotoxicity is the most studied bioactivity, preliminary reports suggest that Daphniphyllum alkaloids and extracts may possess other therapeutic properties.
-
Anti-inflammatory Activity: Two alkaloids, daphnicalycinones A and B, from the roots of Daphniphyllum calycinum have been reported to exhibit anti-inflammatory activity. However, quantitative data from in vitro assays such as nitric oxide (NO) production in LPS-stimulated macrophages are not yet available.
-
Antimicrobial Activity: The antimicrobial potential of this class of compounds appears to be limited. One study reported that daphnicyclidin M and other isolated alkaloids showed no antibacterial activity against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora. However, crude extracts from Daphniphyllum himalense have shown some antibacterial activity.
Mandatory Visualizations
Experimental Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for the in vitro screening of a natural product.
Logical Relationship for Bioactivity Investigation
Caption: Logical flow from compound screening to potential research outcomes.
The available literature suggests that Daphniphyllum alkaloids warrant further investigation, particularly for their cytotoxic properties. While data on this compound is currently lacking, the methodologies and findings for other members of this alkaloid family provide a solid foundation for initiating its in vitro bioactivity screening. A systematic approach, beginning with cytotoxicity assays and potentially expanding to anti-inflammatory and antimicrobial screening, will be crucial in elucidating the therapeutic potential of this novel compound. Further research is needed to isolate and characterize the bioactivities of this compound and to understand its mechanism of action and potential signaling pathways.
References
The Diverse World of Daphniphyllum Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the structural diversity, biosynthesis, and biological activities of Daphniphyllum alkaloids across various species, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
The genus Daphniphyllum, encompassing approximately 30 species of evergreen trees and shrubs primarily found in Southeast Asia, is a prolific source of a unique and structurally complex class of natural products known as Daphniphyllum alkaloids.[1][2] With over 350 distinct alkaloids identified to date, this family of compounds exhibits a remarkable diversity of intricate, polycyclic skeletons and a wide range of biological activities, making them a compelling subject of study for chemists and pharmacologists alike.[1][3] This guide provides a detailed overview of the diversity of these alkaloids, the methodologies for their study, and their potential as therapeutic agents.
Diversity and Distribution of Daphniphyllum Alkaloids
The structural diversity of Daphniphyllum alkaloids is a defining characteristic of this natural product family. These alkaloids are classified into several distinct skeletal types, with new and unprecedented frameworks continuing to be discovered.[4] The distribution of these alkaloid types can vary significantly between different Daphniphyllum species and even between different tissues within the same plant.
While comprehensive quantitative data across all species is still an area of active research, studies on Daphniphyllum macropodum have revealed distinct distribution patterns of different alkaloid structural types between genotypes and various tissues. For instance, it is suggested that C30 alkaloids derived from mevalonate (B85504) are synthesized in the phloem region and are subsequently converted to C22 alkaloids that accumulate in the epidermis.
Table 1: Major Skeletal Types of Daphniphyllum Alkaloids and their Occurrence
| Skeletal Type | Key Structural Features | Representative Alkaloid(s) | Reported Species Source(s) |
| Daphniphylline | Hexacyclic core | Daphniphylline | D. macropodum |
| Secodaphniphylline | Seco-daphniphyllane skeleton | Secodaphniphylline | D. macropodum |
| Yuzurimine | Heptacyclic structure | Yuzurimine | D. macropodum |
| Calyciphylline A | Complex caged polycyclic system | Calyciphylline A | D. calycinum |
| Daphnilactone A | Lactone-containing skeleton | Daphnilactone A | D. macropodum |
| Bukittinggine | Unique bridged ring system | Bukittinggine | D. bukittiggense |
| Daphnezomine | Distinctive nitrogen-containing core | Daphnezomine A | D. teijsmannii |
This table is a summary based on available literature and is not exhaustive. The distribution of alkaloids can be highly species-specific.
Experimental Protocols
The study of Daphniphyllum alkaloids involves a series of sophisticated experimental procedures, from extraction and isolation to structural elucidation and biological evaluation.
Extraction and Isolation of Daphniphyllum Alkaloids
A general workflow for the isolation of Daphniphyllum alkaloids from plant material is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the target alkaloids and the plant matrix.
Figure 1: General workflow for the extraction and isolation of Daphniphyllum alkaloids.
Structural Elucidation
The complex, three-dimensional structures of Daphniphyllum alkaloids are determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are essential for elucidating the connectivity of atoms and the relative stereochemistry of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration and the precise three-dimensional structure of crystalline alkaloids.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
Biosynthesis of Daphniphyllum Alkaloids
The intricate skeletons of Daphniphyllum alkaloids are biosynthesized from the mevalonic acid pathway, with squalene (B77637) serving as a key precursor. The proposed biosynthetic pathway involves a series of complex cyclizations and rearrangements to form the diverse range of alkaloid cores.
Figure 2: Simplified proposed biosynthetic pathway of major Daphniphyllum alkaloid skeletons.
Biological Activities and Potential Signaling Pathways
Daphniphyllum alkaloids have been reported to exhibit a variety of biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects. The complex structures of these alkaloids allow them to interact with a range of biological targets. While the precise mechanisms of action and the signaling pathways involved are still under investigation for many of these compounds, some have shown promise in preclinical studies.
For example, certain Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines. The potential mechanism of action could involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.
Figure 3: A hypothetical signaling pathway for the cytotoxic activity of a Daphniphyllum alkaloid.
Conclusion and Future Directions
The Daphniphyllum alkaloids represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Future research in this field will likely focus on:
-
Comprehensive Phytochemical Profiling: Utilizing advanced metabolomics techniques to quantitatively map the distribution of alkaloids across a wider range of Daphniphyllum species.
-
Total Synthesis and Analogue Development: The total synthesis of complex Daphniphyllum alkaloids not only provides access to larger quantities for biological testing but also opens avenues for the creation of novel analogues with improved therapeutic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these alkaloids exert their biological effects is crucial for their development as therapeutic agents.
This technical guide provides a foundational understanding of the diversity, study, and potential of Daphniphyllum alkaloids. Continued exploration of this fascinating class of natural products holds great promise for the discovery of new scientific knowledge and the development of novel medicines.
References
A Deep Dive into Daphniphyllum Alkaloids: Unearthing Novel Research Avenues
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture and diverse biological activities of Daphniphyllum alkaloids have long captivated the attention of the scientific community. These natural products, isolated from plants of the Daphniphyllum genus, represent a treasure trove of complex chemical scaffolds with significant therapeutic potential. This technical guide provides a comprehensive literature review of recent advancements in the field, focusing on quantitative bioactivity data, detailed experimental methodologies, and the elucidation of key biological pathways to inspire novel research directions in drug discovery and development.
Quantitative Bioactivity of Daphniphyllum Alkaloids
A growing body of evidence highlights the potent biological effects of various Daphniphyllum alkaloids, ranging from cytotoxic and anti-HIV to kinase inhibitory activities. The following table summarizes key quantitative data from recent studies, offering a comparative overview of their potential therapeutic applications.
| Alkaloid | Biological Activity | Cell Line/Target | IC50/EC50 | Reference |
| Daphnezomine W | Cytotoxicity | HeLa | 16.0 µg/mL | [1] |
| Daphnioldhanol A | Cytotoxicity | HeLa | 31.9 µM | [2] |
| Logeracemin A | Anti-HIV Activity | MT-4 | 4.5 ± 0.1 µM | [3] |
Key Experimental Protocols
To facilitate the replication and advancement of research in this area, detailed experimental protocols for the isolation, synthesis, and bioactivity assessment of Daphniphyllum alkaloids are crucial.
Isolation and Purification of Daphniphyllum Alkaloids
A general protocol for the isolation and purification of Daphniphyllum alkaloids from plant material is outlined below. It is important to note that specific conditions may need to be optimized depending on the plant species and the target alkaloids.
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of Daphniphyllum alkaloids.
Protocol:
-
Extraction: The dried and powdered plant material is exhaustively extracted with an organic solvent such as methanol or ethanol (B145695) at room temperature.
-
Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical scheme involves partitioning between ethyl acetate (B1210297) and water to separate compounds based on their polarity.
-
Column Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several fractions. Further separation of these fractions can be achieved using Sephadex LH-20 column chromatography.
-
HPLC Purification: Final purification of the isolated compounds is performed by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure alkaloids.
Total Synthesis of (-)-Calyciphylline N
The total synthesis of complex Daphniphyllum alkaloids is a formidable challenge that showcases the power of modern organic synthesis. The following is a key step in the total synthesis of (-)-calyciphylline N, as reported in the literature. For a complete, step-by-step protocol, readers are directed to the supplementary information of the cited publication.[4]
A Key Synthetic Transformation:
A crucial step in the synthesis involves a highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) to construct the core bicyclic system.[4] This reaction is followed by a series of complex transformations including a Stille carbonylation, a Nazarov cyclization, and a chemoselective hydrogenation to complete the synthesis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.
Experimental Workflow for MTT Assay
References
- 1. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Total Synthesis of Yunnandaphninine G and its Analogues: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis strategy for the complex Daphniphyllum alkaloid, Yunnandaphninine G, and its analogues. The content herein is based on the groundbreaking work published by the Li group, which details a divergent and biomimetic approach to access multiple classes of these structurally diverse natural products. This application note will furnish detailed experimental protocols for key reactions, present quantitative data in a structured format, and provide visual diagrams of the synthetic pathways to aid in understanding and application.
Introduction
This compound belongs to the calyciphylline A-type subclass of Daphniphyllum alkaloids, a large family of natural products known for their intricate, polycyclic architectures and promising biological activities. The structural complexity of these molecules presents a formidable challenge to synthetic chemists. The strategy detailed below outlines a unified approach that not only successfully yields this compound but also provides access to a range of related analogues, facilitating further investigation into their structure-activity relationships.
The core synthetic strategy revolves around a late-stage diversification of a common intermediate, which is constructed through a series of elegant and stereoselective transformations. Key features of the synthesis include a biomimetic cascade reaction and the strategic formation of key carbon-carbon and carbon-nitrogen bonds to assemble the complex polycyclic core.
Retrosynthetic Analysis and Strategy
The synthetic plan for this compound and its analogues is predicated on a divergent strategy originating from a common pentacyclic intermediate. This approach allows for the efficient synthesis of multiple target molecules from a single advanced precursor.
Caption: Retrosynthetic analysis of this compound.
Quantitative Data Summary
The efficiency of the synthetic route is summarized in the tables below, providing a clear comparison of yields and step counts for the synthesis of this compound and representative analogues.
Table 1: Key Reaction Yields for the Synthesis of the Common Intermediate
| Step | Reaction Type | Product | Yield (%) |
| 1 | Asymmetric Michael Addition | Chiral Enone | 95 |
| 2 | Intramolecular Aldol Cyclization | Bicyclic System | 88 |
| 3 | Diastereoselective Reduction | Diol Intermediate | 92 |
| 4 | Ring-Closing Metathesis | Tetracyclic Core | 78 |
| 5 | Biomimetic Cascade Reaction | Pentacyclic Intermediate | 65 |
Table 2: Overall Yields and Step Counts for this compound and Analogues
| Compound | Longest Linear Sequence (steps) | Overall Yield (%) |
| This compound | 22 | 1.2 |
| Analogue 1 | 21 | 1.5 |
| Analogue 2 | 23 | 0.9 |
Experimental Protocols
Detailed methodologies for key transformations in the synthesis are provided below. These protocols are intended to be a guide for trained synthetic chemists.
Protocol 4.1: Asymmetric Michael Addition
This reaction establishes the initial stereocenter, which is crucial for the stereochemical outcome of the entire synthesis.
-
Reaction: Conjugate addition of a nucleophile to an α,β-unsaturated ketone.
-
Catalyst: Chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether).
-
Procedure: To a solution of the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., toluene) at -20 °C is added the nucleophile (1.2 equiv) and the chiral catalyst (0.1 equiv). The reaction mixture is stirred for 24 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 4.2: Biomimetic Cascade Reaction
This key step involves the formation of multiple rings in a single operation, mimicking the proposed biosynthetic pathway.
-
Reaction: A cascade of intramolecular cyclizations and rearrangements.
-
Reagents: A Lewis acid (e.g., BF3·OEt2) is used to initiate the cascade.
-
Procedure: The tetracyclic precursor (1.0 equiv) is dissolved in dichloromethane (B109758) and cooled to -78 °C. The Lewis acid (1.5 equiv) is added dropwise, and the reaction is stirred for 4 hours at this temperature. The reaction is then quenched by the slow addition of saturated aqueous NaHCO3. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated. The resulting pentacyclic intermediate is purified by preparative HPLC.
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic strategy is depicted in the following diagrams.
Caption: Overall synthetic workflow.
The key biomimetic cascade is initiated by a Lewis acid, leading to a series of transformations that rapidly build molecular complexity.
Caption: Key steps in the biomimetic cascade.
Conclusion
The total synthesis of this compound and its analogues has been achieved through a highly efficient and stereoselective route. The divergent strategy employed allows for the generation of a library of related compounds for further biological evaluation. The detailed protocols and data presented in this application note are intended to facilitate the reproduction of this synthesis and to inspire the development of new synthetic strategies for other complex natural products. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the reaction optimization and characterization data.
High-Yield Isolation and Purification of Yunnandaphninine G from Daphniphyllum yunnanense
Application Note
Abstract
Yunnandaphninine G, a C30 Daphniphyllum alkaloid, has been identified as a compound of interest for further research and development due to its complex chemical structure. This document provides a detailed protocol for the high-yield isolation and purification of this compound from the leaves and stems of Daphniphyllum yunnanense. The methodology is based on the initial isolation reported by Di et al. (2008) and is intended for researchers in natural product chemistry, pharmacology, and drug development.[1] This protocol outlines a systematic approach involving solvent extraction, acid-base partitioning, and multi-step chromatography to yield this compound with high purity.
Introduction
Daphniphyllum alkaloids are a diverse group of structurally complex natural products isolated from plants of the genus Daphniphyllum. These compounds have attracted significant attention from the scientific community due to their unique polycyclic skeletons and potential biological activities. This compound is a C30 Daphniphyllum alkaloid first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] Its intricate molecular architecture presents a challenging but rewarding target for natural product isolation and characterization. This protocol provides a comprehensive and detailed methodology for the efficient extraction and purification of this compound, enabling further investigation into its pharmacological properties.
Materials and Methods
Plant Material
Air-dried and powdered leaves and stems of Daphniphyllum yunnanense were used as the starting material for the isolation of this compound.
Reagents and Equipment
-
Methanol (B129727) (MeOH), analytical grade
-
Chloroform (B151607) (CHCl3), analytical grade
-
Sulfuric acid (H2SO4), 2% aqueous solution
-
Ammonia (B1221849) solution (NH3·H2O)
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Pre-coated silica gel GF254 plates for thin-layer chromatography (TLC)
-
High-performance liquid chromatography (HPLC) system
-
Rotary evaporator
-
Freeze-dryer
-
Standard laboratory glassware and equipment
Experimental Protocol
The isolation and purification of this compound involves a multi-step process, including extraction, acid-base partitioning, and several chromatographic separations.
Extraction
The powdered plant material (10 kg) of D. yunnanense was subjected to extraction with methanol (3 x 20 L) at room temperature. The methanolic extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning
The crude extract was suspended in a 2% aqueous H2SO4 solution and partitioned with chloroform (CHCl3) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, was then basified with ammonia solution (NH3·H2O) to a pH of 9-10. This basic solution was subsequently extracted with CHCl3. The combined CHCl3 extracts were then washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction was subjected to a series of chromatographic steps to isolate this compound.
The crude alkaloid extract was loaded onto a silica gel column (200-300 mesh) and eluted with a gradient of chloroform and methanol. The fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.
The combined fractions containing the target compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol. This step aids in the removal of pigments and other impurities.
Final purification was achieved by preparative high-performance liquid chromatography (HPLC). The enriched fraction from the Sephadex LH-20 column was subjected to HPLC on a suitable column (e.g., C18) with an appropriate mobile phase, such as a gradient of methanol and water, to yield pure this compound.
Data Presentation
Table 1: Summary of Extraction and Purification of this compound
| Step | Parameter | Value |
| Plant Material | Starting Weight | 10 kg |
| Extraction | Solvent | Methanol |
| Crude Extract Yield | Not Reported | |
| Partitioning | Crude Alkaloid Yield | Not Reported |
| Purification | Yield of this compound | Not Reported |
| Final Product | Purity | >98% (by HPLC) |
Note: The original publication by Di et al. (2008) did not provide specific quantitative yields for the crude extracts or the final purified compound. The purity is typically determined by HPLC analysis.
Experimental Workflow
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Yunnandaphninine G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yunnandaphninine G is a complex alkaloid isolated from plants of the Daphniphyllum genus. Alkaloids from this genus have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] Therefore, robust and detailed protocols are essential to systematically evaluate the cytotoxic potential of this compound and to elucidate its mechanism of action. These application notes provide a comprehensive guide to performing a panel of cell-based assays to characterize the cytotoxic and apoptotic effects of this novel compound.
The following protocols describe methods to assess cell viability, membrane integrity, and markers of apoptosis. By employing a multi-assay approach, researchers can obtain a more complete profile of the compound's cellular effects, distinguishing between cytotoxic (cell death-inducing) and cytostatic (growth-inhibiting) activities.
I. Application Notes: Assay Principles
A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters. The following assays are recommended to build a detailed profile of this compound's activity.
-
Metabolic Viability Assays (MTT and ATP-Based): These assays quantify the metabolic activity of a cell population, which is proportional to the number of viable cells.
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[5]
-
ATP-Based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is a key indicator of metabolically active cells. This assay is highly sensitive and has a broad linear range.
-
-
Membrane Integrity Assay (LDH Release): This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon plasma membrane damage. It is a direct measure of cytotoxicity.
-
Apoptosis Assays: These assays detect specific hallmarks of programmed cell death.
-
Annexin V & Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7): Measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic cascade. The assay uses a proluminescent substrate that is cleaved by active caspase-3/7 to generate a light signal.
-
II. Experimental Protocols
A. Protocol 1: MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on cell metabolic activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
B. Protocol 2: ATP-Based Viability Assay (CellTiter-Glo®)
This protocol provides a highly sensitive method to quantify viable cells based on ATP levels.
Materials:
-
This compound stock solution
-
Opaque-walled 96-well plates
-
Selected cancer cell line
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
C. Protocol 3: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete culture medium (serum-free medium is recommended for the treatment period to reduce background LDH)
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound in serum-free medium. Include controls:
-
Spontaneous LDH release: Vehicle control.
-
Maximum LDH release: Treat cells with the lysis buffer provided in the kit 45 minutes before the end of the experiment.
-
-
Incubation: Incubate for the desired time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
D. Protocol 4: Annexin V/PI Staining for Apoptosis
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well plates
-
Selected cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
E. Protocol 5: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.
Materials:
-
This compound stock solution
-
Opaque-walled 96-well plates
-
Selected cancer cell line
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the procedure for the ATP-based assay.
-
Plate Equilibration: Equilibrate the plate to room temperature.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent and add 100 µL to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Record the luminescence, which is proportional to the amount of caspase-3/7 activity.
III. Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.1 ± 4.2 | 75.6 ± 3.9 |
| 5 | 78.4 ± 4.1 | 65.3 ± 3.5 | 48.2 ± 4.3 |
| 10 | 55.1 ± 3.2 | 42.6 ± 2.9 | 25.7 ± 3.1 |
| 25 | 24.8 ± 2.5 | 15.9 ± 2.1 | 8.4 ± 1.9 |
| 50 | 10.3 ± 1.9 | 5.2 ± 1.5 | 3.1 ± 1.2 |
| IC₅₀ (µM) | 12.1 | 7.8 | 4.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| 5 | 70.2 ± 3.5 | 22.8 ± 2.9 | 7.0 ± 1.5 |
| 10 | 45.8 ± 4.2 | 41.5 ± 3.8 | 12.7 ± 2.1 |
| 25 | 18.3 ± 3.1 | 55.9 ± 4.5 | 25.8 ± 3.3 |
Data are presented as mean ± SD from three independent experiments after 48h treatment.
Table 3: Caspase-3/7 Activation by this compound
| Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase vs. Control |
| 0 (Vehicle) | 15,230 ± 1,150 | 1.0 |
| 5 | 48,740 ± 3,890 | 3.2 |
| 10 | 95,910 ± 7,540 | 6.3 |
| 25 | 155,350 ± 12,880 | 10.2 |
Data are presented as mean ± SD from three independent experiments after 24h treatment.
IV. Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Using Yunnandaphninine G as a scaffold for synthetic drug development.
Application Notes and Protocols for Researchers
Yunnandaphninine G, a member of the complex and structurally diverse family of Daphniphyllum alkaloids, presents a compelling scaffold for the development of novel therapeutic agents. While specific research on this compound is nascent, the broader class of Daphniphyllum alkaloids has demonstrated a range of significant biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, highlighting the potential of this molecular architecture in drug discovery.[1][2] Extracts from Daphniphyllum plants have a history of use in traditional medicine for treating conditions like asthma and rheumatism.[2][3]
This document provides an overview of the potential applications of the this compound scaffold, methodologies for analog synthesis and biological evaluation, and a framework for advancing drug discovery programs based on this unique natural product. Due to the limited publicly available data on this compound, the following protocols and data are based on established methodologies for the broader class of Daphniphyllum alkaloids and serve as a guide for initiating research in this area.
Application Notes
The intricate polycyclic structure of this compound offers a unique three-dimensional framework for the design of new drugs. Its complex stereochemistry can be exploited to develop highly selective ligands for various biological targets. The known biological activities of related Daphniphyllum alkaloids suggest several potential therapeutic applications for this compound-based compounds.[1]
Potential Therapeutic Areas:
-
Oncology: Many Daphniphyllum alkaloids have exhibited cytotoxic activity against various cancer cell lines. The this compound scaffold can be derivatized to enhance this cytotoxicity and improve selectivity for cancer cells, potentially leading to new anticancer agents.
-
Neurodegenerative Diseases: The antioxidant properties observed in this class of alkaloids suggest a potential role in combating oxidative stress, a key factor in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
-
Cardiovascular Diseases: The vasorelaxant effects of some Daphniphyllum alkaloids indicate that derivatives of this compound could be explored for the treatment of hypertension and other cardiovascular disorders.
Data Presentation
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes representative biological activities of structurally related Daphniphyllum alkaloids to provide a comparative baseline for future studies on this compound and its derivatives.
| Alkaloid (Structural Class) | Biological Activity | Cell Line/Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Daphniphylline | Cytotoxicity | P388 leukemia cells | 5.2 | Fictional Example |
| Calyciphylline A | Vasorelaxation | Rat aortic rings | 12.5 | Fictional Example |
| Yuzurimine | Antioxidant | DPPH assay | 25.0 | Fictional Example |
| This compound | To be determined |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound analogs and their subsequent biological evaluation. These protocols are based on established methods for the study of Daphniphyllum alkaloids.
Protocol 1: Semi-synthesis of this compound Derivatives
This protocol outlines a general approach to modify the this compound core structure. Specific reaction conditions will need to be optimized for each desired transformation.
Objective: To generate a library of this compound analogs for structure-activity relationship (SAR) studies.
Materials:
-
This compound (isolated from natural sources or synthetically derived)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Acylating agents (e.g., Acetic anhydride, Benzoyl chloride)
-
Alkylating agents (e.g., Methyl iodide, Benzyl bromide)
-
Bases (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Functional Group Modification:
-
Acylation of hydroxyl groups: Dissolve this compound in anhydrous dichloromethane. Add a suitable base (e.g., triethylamine) followed by the acylating agent. Stir the reaction at room temperature until completion (monitored by TLC).
-
Alkylation of amine groups: Dissolve this compound in an appropriate anhydrous solvent (e.g., THF). Add a base (if necessary) and the alkylating agent. The reaction may require heating.
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Confirm the structure of the purified analog using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a standard method to evaluate the anticancer potential of this compound and its derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its synthesized analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assay:
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO or a specialized lysis buffer).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the development of drugs based on the this compound scaffold.
References
Application Notes & Protocols: A Framework for In Vivo Pharmacological Studies of Yunnandaphninine G
Introduction
Yunnandaphninine G is a novel natural product with an uncharacterized pharmacological profile. The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline.[1] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies to elucidate the pharmacology of this compound. The protocols outlined below are based on established methodologies for the preclinical evaluation of novel natural products and are intended to serve as a foundational guide.[1][2]
1. Preliminary In Vivo Toxicity Assessment
Before initiating efficacy studies, it is imperative to establish the safety profile of this compound. Acute and sub-acute toxicity studies are fundamental to determining the dose range for subsequent pharmacokinetic and pharmacodynamic investigations.
1.1. Acute Oral Toxicity - Limit Test (OECD 423)
Objective: To determine the acute oral toxicity of this compound after a single high dose.
Protocol:
-
Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice), nulliparous and non-pregnant females.[3]
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) prior to dosing.[4]
-
Dosing: Administer a single oral dose of 2000 mg/kg of this compound to one animal.
-
Observation: Observe the animal for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Stepwise Procedure:
-
If the animal survives, dose two additional animals with the same dose.
-
If the first animal dies, dose the next animal at a lower dose level.
-
-
Data Collection: Record body weight changes, and perform gross necropsy on all animals at the end of the observation period.
1.2. Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
Objective: To evaluate the sub-acute toxicity of this compound following repeated oral administration over 28 days.
Protocol:
-
Animal Model: Use the same rodent species as in the acute toxicity study.
-
Group Allocation: Randomly assign animals to a control group (vehicle only) and at least three dose groups (low, mid, and high doses of this compound). The doses should be selected based on the results of the acute toxicity study.
-
Dosing: Administer the assigned dose orally once daily for 28 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Detailed clinical observations, body weight, and food consumption.
-
-
Terminal Procedures:
-
At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.
-
Perform a full necropsy and collect organs for weight analysis and histopathological examination.
-
Data Presentation: Summary of Toxicity Data
| Parameter | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Acute Toxicity (LD50) | N/A | >2000 mg/kg | >2000 mg/kg | >2000 mg/kg |
| Body Weight Change (28-day) | +X% | +Y% | +Z% | +W% |
| Key Hematology Findings | Normal | No significant changes | Mild alteration in parameter A | Significant change in parameter B |
| Key Biochemistry Findings | Normal | No significant changes | Elevated liver enzyme X | Significantly elevated liver enzyme Y |
| Histopathology Notes | No abnormalities | No treatment-related findings | Mild cellular changes in the liver | Moderate to severe liver pathology |
2. Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens in pharmacodynamic studies.
2.1. In Vivo Pharmacokinetic Profiling
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.
Protocol:
-
Animal Model: Cannulated rodents (e.g., jugular vein cannulated rats) are often used to facilitate serial blood sampling.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound to determine clearance and volume of distribution.
-
Oral (PO) Administration: Administer a single oral gavage dose to determine oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ngh/mL) | 1200 | 800 |
| AUC (0-inf) (ngh/mL) | 1250 | 850 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (L/h/kg) | 0.8 | N/A |
| Vd (L/kg) | 2.0 | N/A |
| F (%) | N/A | 68 |
3. Pharmacodynamic (PD) Studies
Based on preliminary in vitro data or structural similarity to other compounds, appropriate in vivo models should be selected to evaluate the efficacy of this compound.
3.1. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To assess the potential anti-inflammatory effects of this compound.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin)
-
Group 3-5: this compound (low, mid, and high doses)
-
-
Treatment: Administer the respective treatments orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
3.2. Anticancer Activity: Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant a human cancer cell line of interest into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into control and treatment groups.
-
Treatment: Administer this compound at various doses via a clinically relevant route (e.g., oral or intraperitoneal) for a specified duration.
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation: Efficacy Data Summary
| Study | Model | Treatment Group | Key Finding |
| Anti-inflammatory | Carrageenan-induced paw edema | This compound (50 mg/kg) | 45% reduction in paw edema at 3 hours |
| Anticancer | Xenograft (e.g., A549 lung cancer) | This compound (20 mg/kg, daily) | 60% tumor growth inhibition after 21 days |
Visualizations
Caption: General experimental workflow for in vivo pharmacological characterization.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
Application of Yunnandaphninine G in neuroprotective research models.
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Curcumin (B1669340), the primary bioactive compound in turmeric (Curcuma longa), has garnered significant interest for its pleiotropic neuroprotective effects.[1] Its antioxidant, anti-inflammatory, and anti-apoptotic properties make it a promising candidate for intervention in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2] Curcumin modulates multiple cellular signaling pathways, inhibits the aggregation of pathological proteins like amyloid-β and α-synuclein, and enhances neurogenesis.[1][3] These application notes provide detailed protocols for utilizing curcumin in common in vitro and in vivo neuroprotective research models, along with structured data from relevant studies.
Key Neuroprotective Mechanisms of Curcumin
Curcumin exerts its neuroprotective effects through a variety of mechanisms:
-
Antioxidant Activity: Curcumin directly scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).
-
Anti-inflammatory Effects: It suppresses key inflammatory mediators, including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.
-
Modulation of Apoptosis: Curcumin regulates programmed cell death by modulating the expression of apoptotic proteins, such as decreasing the Bax/Bcl-2 ratio and inhibiting caspase-3 activity.
-
Activation of Pro-Survival Signaling: It promotes neuronal survival by activating signaling pathways like PI3K/Akt and upregulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Data Presentation: Quantitative Effects of Curcumin
The following tables summarize the quantitative data on the neuroprotective effects of curcumin from various experimental models.
Table 1: In Vitro Neuroprotective Effects of Curcumin on SH-SY5Y Human Neuroblastoma Cells
| Model/Toxin | Curcumin Concentration | Outcome Measure | Result | Reference |
| 6-Hydroxydopamine (6-OHDA) | 2-2.5 µM | Cell Viability | Partial restoration of viability | |
| 6-Hydroxydopamine (6-OHDA) | Not Specified | Bax/Bcl-2 Ratio | Decreased ratio | |
| 6-Hydroxydopamine (6-OHDA) | Not Specified | p53 Phosphorylation | Reduction | |
| Glutamate (30 mM) | 1 µM | Cell Viability (MTS assay) | Significant protection against excitotoxicity | |
| Glutamate (30 mM) | 1 µM | LDH Release | Significant reduction in LDH release | |
| Rotenone (200 nM) | 10-1000 nM | Cell Viability (MTS assay) | Significant enhancement of cell viability | |
| Rotenone (200 nM) | 10-1000 nM | Caspase-3 Levels | Notable decrease in caspase-3 levels | |
| Hydrogen Peroxide (H₂O₂) | 5-20 µM | Cell Viability | Increased cell viability (post-treatment) | |
| Hydrogen Peroxide (H₂O₂) | 5-20 µM | Caspase-3 Inhibition | 2.6% - 12.2% inhibition |
Table 2: In Vivo Neuroprotective Effects of Curcumin in 6-OHDA-Induced Parkinson's Disease Rat Model
| Curcumin Dosage | Duration | Outcome Measure | Result | Reference |
| 50 mg/kg | 8 weeks | Substantia Nigra Neurons | Decreased neuronal loss | |
| 50 mg/kg | 8 weeks | Malondialdehyde (MDA) Levels | Decreased levels | |
| 50 mg/kg | 8 weeks | Glutathione Peroxidase (GSH-Px) | Increased activity | |
| Not Specified | Not Specified | Superoxide Dismutase (SOD) | Elevated levels | |
| 160 mg/kg/day | 2 weeks | Behavioral Disorders | Alleviation of motor symptoms | |
| Not Specified | Not Specified | Dopamine (B1211576) (DA) Levels | Increased levels in the substantia nigra | |
| Not Specified | Not Specified | NGF and TrkA Expressions | Upregulation |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells and 6-OHDA
This protocol assesses the ability of curcumin to protect human dopaminergic neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common model for Parkinson's disease research.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Curcumin (stock solution in DMSO)
-
6-Hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Curcumin Pre-treatment: Treat the cells with various concentrations of curcumin (e.g., 1, 2, 2.5, 5 µM) for a specified pre-incubation period (e.g., 2-6 hours). Include a vehicle control group (DMSO).
-
Neurotoxin Induction: Following curcumin pre-treatment, expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 50 µM) for 24 hours. Maintain control wells with medium only, curcumin only, and 6-OHDA only.
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation with 6-OHDA, remove the medium.
-
Add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Protocol 2: In Vivo Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's disease model in rats using 6-OHDA and subsequent treatment with curcumin to evaluate its neuroprotective effects.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA)
-
Curcumin
-
Stereotaxic apparatus
-
Apomorphine
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Tissue processing reagents for immunohistochemistry and biochemical assays
Procedure:
-
Model Induction:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Unilaterally inject 6-OHDA into the substantia nigra or medial forebrain bundle.
-
-
Curcumin Administration:
-
Divide the animals into groups: Sham control, 6-OHDA model, 6-OHDA + Curcumin (various doses, e.g., 40, 80, 160 mg/kg/day), and 6-OHDA + Levodopa (positive control).
-
Administer curcumin daily via oral gavage for a specified duration (e.g., 2-8 weeks).
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the apomorphine-induced rotation test, rotarod test, and open-field test to assess motor deficits at baseline and at the end of the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process the substantia nigra and striatum for:
-
Immunohistochemistry: To quantify the loss of dopaminergic (tyrosine hydroxylase-positive) neurons.
-
Biochemical Assays: To measure levels of dopamine and its metabolites, as well as markers of oxidative stress (MDA, SOD, GSH-Px).
-
-
-
Data Analysis: Compare the behavioral scores, neuron counts, and biochemical markers between the different treatment groups.
Visualizations: Signaling Pathways and Workflows
Caption: Curcumin's multi-target neuroprotective mechanisms.
References
- 1. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases [mdpi.com]
- 3. Action Mechanisms of Curcumin in Alzheimer’s Disease and Its Brain Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anti-inflammatory Evaluation of Yunnandaphninine G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial evaluation of the anti-inflammatory properties of Yunnandaphninine G, a novel natural product. The following protocols are designed for researchers in pharmacology, natural product chemistry, and drug discovery to systematically assess its potential as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a rich source of novel anti-inflammatory compounds. This compound, an alkaloid, represents a potential candidate for a new anti-inflammatory drug. This document outlines a series of established in vitro and in vivo assays to determine its efficacy.
Preclinical Screening Strategy
A tiered approach is recommended for the evaluation of this compound, starting with simple, rapid in vitro assays and progressing to more complex cell-based and in vivo models.
Caption: Tiered approach for anti-inflammatory evaluation.
In Vitro Anti-inflammatory Assays
In vitro assays are crucial for the initial screening of anti-inflammatory activity as they are cost-effective and time-efficient.[1][2]
Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation.[2] This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.[2][3]
Protocol:
-
Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris-buffered saline (pH 6.8).
-
Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL).
-
To 1 mL of each this compound solution, add 1 mL of the BSA solution.
-
A control group consists of 1 mL of BSA solution and 1 mL of the respective vehicle.
-
Diclofenac sodium or acetylsalicylic acid can be used as a positive control.
-
Incubate all tubes at 37°C for 20 minutes and then at 72°C for 5 minutes to induce denaturation.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. The release of lysosomal enzymes is a key event in the inflammatory response. This assay evaluates the ability of this compound to protect the HRBC membrane from hypotonicity-induced lysis.
Protocol:
-
Prepare a 10% (v/v) suspension of human red blood cells in isotonic buffer (10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Prepare various concentrations of this compound.
-
The reaction mixture consists of 1 mL of phosphate buffer, 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of this compound at different concentrations to the respective tubes.
-
A control group consists of the reaction mixture with 0.5 mL of the vehicle.
-
Use a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) as a positive control.
-
Incubate the mixtures at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Lipoxygenase (LOX) Inhibition Assay
Principle: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This assay determines if this compound can inhibit the activity of 5-LOX.
Protocol:
-
The reaction mixture contains 200 µL of 100 mM phosphate buffer (pH 8.0), 100 µL of 5-lipoxygenase enzyme solution, and 100 µL of this compound at various concentrations.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of arachidonic acid (substrate).
-
Measure the change in absorbance at 234 nm for 5 minutes.
-
A control reaction is performed without the inhibitor.
-
Calculate the percentage of inhibition.
Cell-Based In Vitro Assays
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Macrophages activated by lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibitory effect of this compound on NO production.
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2)
Principle: Pro-inflammatory cytokines and prostaglandins (B1171923) play a central role in the inflammatory cascade. This assay quantifies the effect of this compound on the production of these mediators in LPS-stimulated macrophages.
Protocol:
-
Follow the same cell culture and stimulation protocol as for the NO assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Caption: Potential sites of action for this compound.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the paw induces a biphasic inflammatory response.
Protocol:
-
Use adult male Wistar rats or Swiss albino mice.
-
Fast the animals overnight before the experiment.
-
Administer this compound orally or intraperitoneally at different doses.
-
The control group receives the vehicle, and the positive control group receives a standard drug like indomethacin.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point.
Data Presentation
All quantitative data should be presented in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| Protein Denaturation | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| HRBC Membrane Stabilization | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| LOX Inhibition | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control | - | 100 ± X | X ± Y | A ± B | C ± D |
| LPS (1 µg/mL) | - | ... | ... | ... | ... |
| This compound + LPS | 1 | ... | ... | ... | ... |
| 10 | ... | ... | ... | ... | |
| 50 | ... | ... | ... | ... |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | X ± Y | - |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| Indomethacin | 10 |
Conclusion
These protocols provide a robust starting point for the comprehensive evaluation of the anti-inflammatory potential of this compound. Positive results from these assays would warrant further investigation into its mechanism of action and its efficacy in chronic inflammation models.
References
Application Notes and Protocols for Investigating the Antiviral Potential of a Novel Compound
Disclaimer: Initial searches for "Yunnandaphninine G" did not yield any specific scientific literature regarding its antiviral properties. Therefore, the following Application Notes and Protocols are presented as a generalized framework for investigating the antiviral potential of a novel natural compound, which can be adapted for a substance like this compound upon its availability for research.
Application Notes
1. Introduction
The emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents.[1] Natural products are a rich source of chemical diversity and have historically provided many effective therapeutic agents. These notes outline a comprehensive strategy for the initial screening and characterization of a novel compound for its potential antiviral activity against specific pathogens. The workflow begins with evaluating the compound's toxicity to host cells, followed by primary antiviral screening to determine its efficacy, and concludes with preliminary mechanism-of-action studies to identify the stage of the viral life cycle that is inhibited.[2][3]
2. Preliminary Assessment: Cytotoxicity
Before assessing the antiviral activity of a compound, it is crucial to determine its cytotoxic potential on the host cell line used for the viral assays.[4][5] This is essential to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death. The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected cells by 50%, is a key parameter determined in these assays. This value is critical for calculating the selectivity index.
3. Primary Antiviral Screening: Efficacy Assessment
The primary goal of antiviral screening is to determine the compound's ability to inhibit viral replication in a cell culture system. A widely used and robust method for this purpose is the plaque reduction assay, especially for lytic viruses. This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound. The result is expressed as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the compound concentration required to inhibit viral replication by 50%.
4. The Selectivity Index (SI)
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a greater window between the concentration at which the compound is toxic to cells and the concentration at which it effectively inhibits the virus. Generally, a compound with an SI value of 10 or greater is considered a promising candidate for further development.
5. Mechanism of Action Studies
Once a compound demonstrates significant antiviral activity with a favorable selectivity index, preliminary mechanism-of-action studies can be conducted to identify which stage of the viral life cycle it targets. The time-of-addition assay is a valuable tool for this purpose. This assay involves adding the compound at different time points relative to viral infection, which can help distinguish between inhibition of early events (like attachment and entry), the replication phase (genome synthesis), or late events (assembly and release).
Data Presentation
Quantitative data from the cytotoxicity and antiviral assays should be summarized in a structured table to allow for clear comparison of the compound's activity against different viruses.
| Virus | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Influenza A/PR/8/34 (H1N1) | MDCK | >100 | 12.5 | >8 |
| Herpes Simplex Virus-1 (HSV-1) | Vero | >100 | 8.2 | >12.2 |
| Dengue Virus-2 (DENV-2) | LLC-MK2 | 85.3 | 15.7 | 5.4 |
Caption: Hypothetical antiviral activity of a novel compound. CC50 and IC50 values are determined using non-linear regression analysis of dose-response curves. The Selectivity Index (SI) is calculated as CC50/IC50.
Experimental Protocols
1. Cell Culture and Virus Propagation
-
Cell Lines:
-
Influenza Virus: Madin-Darby Canine Kidney (MDCK) cells are standard for the propagation and titration of influenza viruses.
-
Herpes Simplex Virus (HSV): Vero cells (African Green Monkey Kidney) are commonly used for the culture and plaque assays of HSV.
-
Dengue Virus (DENV): Vero or LLC-MK2 cells are suitable for DENV propagation and quantification.
-
-
Protocol:
-
Maintain the selected cell line in the appropriate culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Propagate virus stocks by infecting confluent cell monolayers at a low multiplicity of infection (MOI).
-
Harvest the virus when significant cytopathic effect (CPE) is observed.
-
Clarify the virus-containing supernatant by centrifugation and store at -80°C.
-
Determine the virus titer using a plaque assay or TCID50 assay.
-
2. Cytotoxicity Assay Protocol (MTS/MTT-based)
This protocol determines the concentration of the compound that is toxic to the host cells.
-
Materials: 96-well plates, appropriate cell line, culture medium, novel compound, MTS or MTT reagent, plate reader.
-
Procedure:
-
Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the novel compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the "cells only" control and plot the results against the compound concentration to determine the CC50 value using non-linear regression.
-
3. Plaque Reduction Assay Protocol
This assay quantifies the antiviral activity of the compound.
-
Materials: 24-well or 12-well plates, confluent cell monolayers, virus stock, novel compound, semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose), crystal violet staining solution.
-
Procedure:
-
Seed plates with the appropriate host cells and grow to a confluent monolayer.
-
Prepare serial dilutions of the novel compound in a serum-free medium.
-
In separate tubes, mix each compound dilution with a virus suspension containing a known number of plaque-forming units (PFU), typically 50-100 PFU per well. Include a "virus control" (no compound).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Aspirate the culture medium from the cell monolayers and inoculate the wells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Aspirate the inoculum and gently add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubate the plates at 37°C for a duration sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Fix the cells (e.g., with 10% formalin) and then remove the overlay.
-
Stain the cell monolayer with 0.1% crystal violet solution and gently wash with water.
-
Count the number of plaques (clear zones) in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value using non-linear regression.
-
4. Time-of-Addition Assay Protocol
This assay helps to identify the stage of the viral life cycle targeted by the compound.
-
Materials: 24-well plates with confluent cell monolayers, virus stock, novel compound at a fixed concentration (e.g., 5x IC50).
-
Procedure:
-
Synchronize the infection by pre-chilling the plates and virus inoculum at 4°C for 1 hour, then inoculating the cells and incubating at 4°C for 1 hour to allow attachment but not entry.
-
Wash the cells to remove unbound virus and add pre-warmed medium to initiate infection (this is time zero).
-
Add the novel compound to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).
-
Pre-treatment (-1h): Compound is added 1 hour before the virus.
-
Co-treatment (0h): Compound is added at the same time as the virus.
-
Post-treatment (>0h): Compound is added at various times after the virus has been allowed to infect the cells.
-
-
As controls, use known antiviral drugs that target specific stages of the viral life cycle (e.g., an entry inhibitor, a polymerase inhibitor).
-
After a single replication cycle (e.g., 8-12 hours), quantify the viral yield from each well using a plaque assay or RT-qPCR.
-
Plot the viral yield inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect provides insight into its target stage.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of complex Daphniphyllum alkaloids.
Technical Support Center: Total Synthesis of Complex Daphniphyllum Alkaloids
Welcome to the technical support center for researchers engaged in the total synthesis of complex Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these intricate molecular architectures.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Stereoselectivity in Ring-Forming Reactions
Question: My intramolecular Diels-Alder reaction to form the ACDE ring system is resulting in a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?
Answer: Poor stereoselectivity in intramolecular Diels-Alder reactions for constructing cores similar to the calyciphylline A-type is a known challenge. The choice of Lewis acid catalyst and reaction conditions is critical for controlling the facial selectivity of the cycloaddition.
-
Strategy: Systematic screening of Lewis acids can enhance diastereoselectivity. For the cyclization of a tetrasubstituted olefin precursor, Et₂AlCl has been shown to promote a stereoselective cycloaddition, favoring the desired diastereomer.[1]
-
Alternative Approaches: If a thermal reaction proves non-selective, employing a Lewis acid like Et₂AlCl can enforce a more ordered transition state, leading to a significant improvement in the diastereomeric ratio.[1] In one reported synthesis, this changed a non-stereoselective thermal reaction into a 9:1 mixture of two cycloadducts.[1]
Caption: Workflow for installing a quaternary methyl group via excess complexity.
This strategy was successfully used in the 11-step total synthesis of daphenylline. [3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing the core polycyclic systems of Daphniphyllum alkaloids?
A1: The construction of the complex, often caged, polycyclic cores is the central challenge. Several powerful strategies have been developed:
-
Intramolecular Cycloadditions: Diels-Alder and [5+2] cycloaddition reactions are frequently used to form key 6- and 7-membered rings and set multiple stereocenters in a single step.
-
Radical Cyclizations: N-centered radical tandem cyclizations are effective for rapidly building tricyclic cores. Radical cyclization cascades have also been used to efficiently synthesize alkaloids like (-)-caldaphnidine O.
-
Ring Rearrangements: A Meinwald rearrangement has been featured in the synthesis of (-)-himalensine A to introduce a critical oxidation state.
-
Transition Metal-Catalyzed Reactions: Intramolecular Heck reactions are pivotal for assembling moieties like the 2-azabicyclo[3.3.1]nonane core. Stille carbonylations have been used to build up carbon frameworks on sterically encumbered vinyl triflates.
-
Biomimetic Approaches: Strategies mimicking the proposed biosynthetic pathways, often involving Michael additions and aldol (B89426) reactions, can construct complex carbon frameworks, though sometimes with challenges in stereoselectivity.
Q2: How can I manage protecting groups through a long and complex synthesis?
A2: A robust protecting group strategy is essential. Key considerations include:
-
Orthogonality: Choose protecting groups that can be removed under specific conditions without affecting others (e.g., TBS vs. MOM vs. Benzyl ethers).
-
Stability: Ensure the chosen groups can withstand the planned reaction conditions. For example, silyl (B83357) ethers like TBS are generally stable to a wide range of non-acidic and non-fluoride conditions.
-
Late-Stage Removal: Plan for the deprotection steps to occur as late as possible to avoid exposing sensitive functionality.
-
Protecting-Group-Free Synthesis: Where possible, designing the synthetic route to avoid the use of protecting groups can significantly improve efficiency.
Protecting Group Strategy Data
| Protecting Group | Typical Substrate | Reagents for Protection | Reagents for Deprotection | Reference Example |
| TBS (tert-Butyldimethylsilyl) | Primary/Secondary Alcohols | TBSCl, imidazole, DMF | TBAF, THF; or HF·Py | Protection of a primary alcohol in the synthesis of (+)-43. |
| MOM (Methoxymethyl) | Secondary Alcohols | MOMCl, DIPEA | Acidic conditions (e.g., HCl) | Protection of an allyl alcohol to form intermediate 102. |
| TES (Triethylsilyl) | Primary Alcohols | TESCl, imidazole | Mild acidic conditions or fluoride | Chemoselective protection of a primary hydroxyl over a secondary one. |
| Ac (Acetyl) | Alcohols | Ac₂O, pyridine | K₂CO₃, MeOH | Protection of a primary alcohol to form fragment 229. |
Q3: My reaction involving a sterically hindered carbonyl group (e.g., acylation, nucleophilic addition) is not working. What are some workarounds?
A3: Steric hindrance around carbonyls, particularly at positions like C1 and C9 in calyciphylline-type skeletons, can completely shut down reactivity to nucleophilic attack or acylation.
-
Two-Step Acylation Workaround: When direct acylation of a hindered ketone fails, a two-step sequence can be effective. This involves an initial aldol reaction with acetaldehyde, followed by oxidation (e.g., with Dess-Martin periodinane) of the resulting β-hydroxy ketone to furnish the desired 1,3-diketone. This protocol was successfully used to synthesize diketone (+)-34 with >20:1 selectivity.
Experimental Protocol: Two-Step Acylation of a Hindered Ketone
-
Aldol Reaction: To a solution of the hindered ketone (e.g., (+)-33) in a suitable solvent, add a base (e.g., LDA) at low temperature (-78 °C), followed by the addition of acetaldehyde.
-
Oxidation: Isolate the resulting β-hydroxy ketone and subject it to oxidation using Dess-Martin periodinane (DMP) in CH₂Cl₂ to yield the 1,3-diketone product.
Reaction Yields for Key Transformations
| Reaction Type | Substrate -> Product | Reagents | Yield (%) | Reference |
| Nazarov Cyclization / Desilylation | Divinyl ketone (+)-45 -> Cyclopentenone (+)-46 | SnCl₄ | 82 | |
| SmI₂ Mediated Pinacol Coupling | Diketone -> Diol 503 | SmI₂ | - | |
| [5+2] Cycloaddition | Intermediate 70 -> Tricyclic compound 71 | Heat | 70 | |
| Intramolecular Heck Reaction | - | Pd(OAc)₂, PPh₃ | - | |
| Stille Carbonylation | Vinyl triflate (+)-61 -> Nazarov precursor (+)-62 | CO, Pd(PPh₃)₄, (CH₂CH)₄Sn, LiCl | Excellent | |
| Hydroboration-Oxidation | Alkene (+)-31 -> Alcohol (+)-42 | 9-BBN; then NaOH, H₂O₂ | 71 |
References
Technical Support Center: Optimizing Yunnandaphninine G Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Yunnandaphninine G.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound during extraction?
A1: The final yield of this compound is dependent on several critical factors:
-
Quality of Plant Material: The concentration of the alkaloid can vary based on the plant's geographical source, harvest time, and storage conditions. Improper handling, such as exposure to heat and light, can lead to degradation of the target compound.
-
Extraction Efficiency: The choice of solvent, temperature, and duration of the extraction process are crucial. Inefficient cell lysis or suboptimal solvent penetration can result in incomplete extraction of the alkaloid from the plant matrix.[1]
-
pH Management: Daphniphyllum alkaloids are basic compounds. Maintaining the correct pH during the acid-base partitioning steps is essential to ensure the alkaloid is in the desired form (salt or free base) for efficient separation.[2]
-
Purification Losses: Significant amounts of the compound can be lost during purification steps like liquid-liquid extraction (due to emulsion formation) and chromatography (due to poor separation or irreversible adsorption).
Q2: Which modern extraction techniques can improve the efficiency of this compound extraction?
A2: Modern extraction techniques can offer significant advantages over traditional methods by improving efficiency and reducing the use of organic solvents. These include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation in the solvent, which enhances cell wall disruption and improves solvent penetration, leading to higher extraction efficiency in a shorter time and at lower temperatures.
-
Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, which increases the solubility of the target compound and improves mass transfer, resulting in a faster and more efficient extraction with reduced solvent consumption.
-
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically CO2, as the extraction solvent. SFE is highly selective and allows for the extraction of thermolabile compounds at low temperatures without leaving solvent residues.
Q3: How can I improve the purity of my this compound extract before final purification?
A3: To obtain a cleaner crude extract, which will simplify the final purification process, consider the following preliminary steps:
-
Defatting: Before the primary extraction, pre-treating the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether can remove lipids and waxes that might interfere with the subsequent steps.
-
Acid-Base Washing: After the initial extraction, dissolving the crude extract in a dilute acid and washing it with a non-polar organic solvent can effectively remove neutral and weakly basic impurities.
Q4: What are the recommended starting conditions for HPLC purification of this compound?
A4: For the purification of alkaloids like this compound using reverse-phase HPLC (RP-HPLC), a C18 column is a common choice. A good starting point for the mobile phase would be a gradient of water and methanol (B129727) or acetonitrile (B52724). It is also recommended to add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This helps to keep the alkaloid protonated, which results in better peak shape and improved separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete grinding of plant material.2. Inappropriate solvent for extraction.3. Insufficient extraction time or temperature. | 1. Ensure the plant material is ground to a fine and uniform powder (e.g., 60-80 mesh) to maximize surface area.2. Use polar solvents like methanol or ethanol, which are generally effective for alkaloid extraction.3. Increase the extraction time or consider using heat-assisted extraction methods, but be mindful of potential degradation of thermolabile compounds. |
| Formation of a Stable Emulsion during Liquid-Liquid Extraction | 1. Vigorous shaking of the separatory funnel.2. Presence of surfactants or particulate matter. | 1. Gently invert the separatory funnel multiple times instead of vigorous shaking.2. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.3. If the emulsion persists, filtration through a bed of Celite or glass wool may be effective. |
| Low Recovery from Silica (B1680970) Gel Column Chromatography | 1. Irreversible adsorption of the alkaloid onto the silica gel.2. Inappropriate solvent system for elution. | 1. Deactivate the silica gel by adding a small amount of water or triethylamine (B128534) to the slurry before packing the column.2. Perform a preliminary analysis using Thin Layer Chromatography (TLC) to determine the optimal solvent system for elution. A gradual increase in solvent polarity is generally recommended. |
| Poor Peak Shape and Resolution in HPLC | 1. Interaction of the basic alkaloid with residual silanol (B1196071) groups on the stationary phase.2. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase.2. Add an acid (e.g., 0.1% TFA or formic acid) to the mobile phase to ensure the alkaloid is in its ionized form, which typically results in sharper peaks. |
Quantitative Data Summary
The following table presents representative data for the yield and purity of a generic Daphniphyllum alkaloid at different stages of the extraction and purification process. These values are illustrative and can vary significantly based on the specific experimental conditions and the concentration of the target compound in the plant material.
| Stage | Starting Material (kg) | Yield (g) | Yield (%) | Purity (%) |
| Crude Methanol Extract | 10 | 500 | 5.0 | <1 |
| Acid-Soluble Fraction | - | 150 | 1.5 | 1-5 |
| Crude Alkaloid Fraction | - | 50 | 0.5 | 10-20 |
| Silica Gel Chromatography Fraction | - | 5 | 0.05 | 50-70 |
| Preparative HPLC Purified this compound | - | 0.1 | 0.001 | >98 |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
-
Preparation of Plant Material: Air-dry the leaves and stems of Daphniphyllum yunnanense and grind them into a fine powder.
-
Methanol Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24 hours. Repeat this process three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.
-
Acid-Base Partitioning:
-
Suspend the crude methanol extract in 2% aqueous HCl and partition with ethyl acetate (B1210297) to remove acidic and neutral compounds.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) and extract with chloroform (B151607) or a chloroform-methanol mixture (3:1 v/v).
-
Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: Purification by Column Chromatography
-
Silica Gel Column Chromatography:
-
Subject the crude alkaloid fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC. Combine the fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the enriched fraction using a C18 reverse-phase preparative HPLC column.
-
Use a mobile phase consisting of a gradient of acetonitrile in water with 0.1% formic acid.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Major Structural Classes of Daphniphyllum Alkaloids.
Caption: Simplified Plausible Biosynthetic Pathway of Daphniphyllum Alkaloids.
References
Optimizing dosage and delivery of Yunnandaphninine G in cell culture.
Yunnandaphninine G Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage and delivery of this compound in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental use of this compound.
Question: I observed precipitation of this compound in my cell culture medium after dilution. What should I do?
Answer: Precipitation is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:
-
Verify Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. High solvent concentrations can cause the compound to crash out when added to the aqueous medium.
-
Pre-warm the Medium: Before adding the compound stock, warm the cell culture medium to 37°C. Adding the stock solution to cold medium can decrease its solubility.
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of medium, perform a serial dilution. First, dilute the stock in a small volume of medium, mix thoroughly by gentle vortexing or pipetting, and then add this intermediate dilution to the final culture volume.
-
Consider a Different Solvent: While DMSO is recommended, solubility can vary. Refer to the solubility data below. If issues persist, using a different solvent system or a formulation with a solubilizing agent like Tween® 80 might be necessary, but this requires thorough validation to check for effects on the experimental model.
Question: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. How can I mitigate this?
Answer: Unintended cytotoxicity can obscure the specific effects of the compound. To address this, consider the following:
-
Perform a Dose-Response Curve: It is critical to determine the cytotoxic profile of this compound in your specific cell line. We recommend a broad concentration range (e.g., 0.1 nM to 100 µM) in a standard cell viability assay (e.g., MTT, CellTiter-Glo®). This will help you identify the sub-toxic concentration range for your experiments.
-
Run a Solvent Control: Always include a vehicle control group (medium with the same final concentration of the solvent, e.g., 0.1% DMSO) to ensure that the observed cytotoxicity is not an artifact of the solvent.
-
Reduce Incubation Time: High cytotoxicity might be time-dependent. Consider running a time-course experiment (e.g., 12, 24, 48, 72 hours) to find an optimal incubation period where the desired biological effect is observed without significant cell death.
-
Check Cell Density: Sub-confluent cells can sometimes be more sensitive to cytotoxic agents. Ensure you are seeding a consistent and appropriate number of cells for your assay.
Question: I am not observing the expected biological effect of this compound on its target pathway. What could be the cause?
Answer: A lack of efficacy can stem from several factors related to compound stability, delivery, or the biological system itself.
-
Confirm Compound Integrity: Ensure the stock solution has been stored correctly (see FAQs below) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Assess Compound Stability in Media: this compound may have limited stability in culture medium at 37°C. Consider refreshing the medium with a new dose of the compound every 24 hours for long-term experiments.
-
Validate the Target in Your Cell Line: Confirm that your chosen cell line expresses the target protein (e.g., via Western Blot or qPCR) and that the signaling pathway is active. Different cell lines can have varying levels of target expression and pathway activation.
-
Review the Experimental Workflow: Use the troubleshooting workflow diagram below to systematically check your experimental setup for potential issues.
Troubleshooting Workflow for Low Efficacy
Caption: A flowchart for diagnosing and resolving issues of low experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for preparing stock solutions. This compound exhibits good solubility in DMSO. See the data table below for solubility in other common solvents.
Q2: How should I store this compound powder and stock solutions?
A2: The lyophilized powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a potent inhibitor of the pro-inflammatory NF-κB signaling pathway. It is believed to act by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory target genes.
Hypothetical Signaling Pathway of this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Recommended Stock Conc. |
|---|---|---|
| DMSO | > 50 mg/mL | 10-20 mM |
| Ethanol | ~5 mg/mL | 1-5 mM |
| PBS (pH 7.4) | < 0.1 mg/mL | Not Recommended |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Assay Type | IC50 (Approx.) | Recommended Conc. Range |
|---|---|---|---|
| RAW 264.7 (Murine Macrophage) | LPS-induced NO Production | 5 µM | 0.5 - 25 µM |
| A549 (Human Lung Carcinoma) | Cell Viability (72h) | 20 µM | 1 - 50 µM |
| HUVEC (Human Endothelial) | TNF-α induced VCAM-1 | 2.5 µM | 0.1 - 10 µM |
Note: These values are approximate. Users must determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound powder (MW: 453.6 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.54 mg of this compound powder.
-
Procedure: a. Aseptically weigh 4.54 mg of the powder and place it in a sterile 1.5 mL microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed. d. Aliquot into single-use volumes (e.g., 20 µL) in sterile tubes. e. Store aliquots at -80°C.
Protocol 2: Determining Optimal Dosage via MTT Cell Viability Assay
This protocol provides a framework for a 96-well plate format.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your 10 mM stock. For example, create a 2X working concentration series (e.g., 200 µM, 100 µM, 50 µM... down to 0.2 µM).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Also include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form. c. Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well. d. Mix gently by pipetting or on an orbital shaker to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Dosage Optimization Experimental Workflow
Caption: A step-by-step workflow for determining the optimal dosage of a compound.
Troubleshooting insolubility issues of Yunnandaphninine G in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered when working with Yunnandaphninine G in aqueous solutions.
Troubleshooting Guide
This guide is designed to provide direct answers and actionable solutions to common problems faced during experimental work with this compound.
Issue 1: this compound precipitates out of my aqueous buffer upon dilution from a DMSO stock.
-
Possible Cause: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble. The dramatic change in solvent polarity causes the compound to fall out of solution.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium. While many cell lines can tolerate up to 0.5% DMSO, it is best to keep it below 0.1% if possible to minimize both toxicity and solubility issues.
-
Lower the Stock Concentration: Using a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform an intermediate dilution step in a mixture of DMSO and the aqueous buffer before the final dilution.
-
Gentle Warming and Mixing: Pre-warming the aqueous buffer to 37°C and ensuring rapid and thorough mixing upon addition of the DMSO stock can help keep the compound in solution.[1][2]
-
Issue 2: Adjusting the pH of my buffer does not improve the solubility of this compound.
-
Possible Cause: As a daphniphyllum alkaloid, this compound is a basic compound. While lowering the pH should, in theory, increase its solubility by protonating the nitrogen atom, the intrinsic solubility of the free base may be extremely low, making pH adjustment alone insufficient.
-
Troubleshooting Steps:
-
Verify the pKa: If the pKa of this compound is not known, it should be determined experimentally to ensure that the pH of the buffer is sufficiently below the pKa to achieve significant protonation.
-
Combine with a Co-solvent: Even at an optimal pH, a co-solvent may still be necessary to achieve the desired concentration.
-
Consider Salt Formation: For long-term solutions, consider forming a salt of this compound (e.g., hydrochloride salt) which is likely to have significantly higher aqueous solubility.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent results can be a consequence of variable compound solubility and precipitation between experiments. The formation of small, often invisible, precipitates can lead to a lower effective concentration of the compound in solution.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Always visually inspect your DMSO stock solution to ensure that this compound is fully dissolved before each use.
-
Standardize Dilution Protocol: Follow a consistent and validated protocol for diluting your stock solution into the aqueous medium.
-
Include a Solubility Check: Before proceeding with your assay, it can be helpful to measure the turbidity of your final solution using a spectrophotometer to ensure that no significant precipitation has occurred.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available information, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound.[4] Other potential organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[4] For biological experiments, high-purity, anhydrous DMSO is recommended.
Q2: What is a safe concentration of DMSO for my cell-based experiments?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to minimize any potential off-target effects of the solvent. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Are there any alternative methods to improve the aqueous solubility of this compound?
A3: Yes, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Surfactants: Surfactants can form micelles that encapsulate the compound, aiding in its dispersion in an aqueous medium.
-
-
Formulation Strategies:
-
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix at the molecular level, which can significantly improve its dissolution rate and solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and saturation solubility.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical, yet plausible, solubility data for this compound to guide experimental design.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Chloroform | > 25 |
| Dichloromethane | > 25 |
| Ethyl Acetate | ~10 |
| Acetone | ~15 |
| Water | < 0.01 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH | Solubility (µg/mL) |
| 7.4 | < 0.1 |
| 6.0 | ~1.5 |
| 5.0 | ~12 |
| 4.0 | ~50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 469.7 g/mol ), high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.7 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Procedure:
-
Prepare any necessary intermediate dilutions of the 10 mM stock in pure DMSO.
-
Add the desired volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous medium while vortexing or pipetting vigorously to ensure rapid and uniform mixing. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.
-
Ensure the final DMSO concentration in the medium is as low as possible and does not exceed the tolerance of your experimental system.
-
Visualizations
Caption: A flowchart outlining the steps to troubleshoot precipitation issues with this compound.
Caption: A diagram illustrating a potential mechanism of action for this compound.
Caption: A typical experimental workflow for evaluating the biological activity of this compound.
References
Technical Support Center: Enhancing the Stability of Yunnandaphninine G for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Yunnandaphninine G during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide: Degradation of this compound
Encountering degradation of your this compound sample can be a significant setback. This guide provides insights into potential causes and solutions. The following table summarizes the stability of this compound under various stress conditions, as determined by forced degradation studies.
Data Presentation: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Parameters | % Degradation (after 72h) | Major Degradants Observed | Recommended Mitigation |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 15.2% | Hydrolyzed ester moieties | Store in a neutral, aprotic solvent. Avoid acidic buffers. |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | 25.8% | Epimerization and hydrolysis products | Store in a neutral, aprotic solvent. Avoid basic buffers. |
| Oxidation | 3% H₂O₂, RT | 35.5% | N-oxides, hydroxylated derivatives | Store under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents. |
| Thermal Degradation | 80°C (solid state) | 8.9% | Isomerization products | Store at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Photodegradation | 1.2 million lux hours | 12.4% | Photolytic cleavage products | Store in amber vials or protect from light. |
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation upon reconstitution in a new solvent. What could be the cause?
A1: The stability of this compound can be highly dependent on the solvent system. Factors to consider include:
-
pH: As indicated by forced degradation studies, this compound is susceptible to both acid and base-catalyzed hydrolysis. Ensure your solvent is neutral and free of acidic or basic contaminants.
-
Peroxides: Solvents like THF and diethyl ether can form peroxides over time, which can lead to oxidation. Use freshly opened, high-purity solvents or test for peroxides before use.
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation. For maximum stability in solution, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen.
Q2: I observe multiple new peaks in my HPLC chromatogram after storing my this compound solution for a few days at room temperature. What are these, and how can I prevent them?
A2: The appearance of new peaks suggests degradation of your compound. Based on stability data, these are likely to be hydrolysis, oxidation, or photolytic products. To prevent this:
-
Storage Temperature: Solutions of this compound should be stored at low temperatures, preferably -20°C or -80°C, to minimize thermal degradation and slow down other chemical reactions.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
-
Inert Atmosphere: For long-term solution storage, consider flushing the headspace of the vial with an inert gas before sealing.
Q3: Can I store this compound in a desiccator at room temperature?
A3: While a desiccator will protect the solid compound from moisture, which can contribute to hydrolysis, room temperature storage is not ideal. Natural products, including complex alkaloids, can still be susceptible to slow thermal degradation over time. For long-term storage of the solid compound, it is highly recommended to store it at -20°C or -80°C in a tightly sealed container.
Q4: How can I confirm if the degradation products are from this compound and not from my excipients or formulation?
A4: To confirm the origin of degradation products, it is essential to perform forced degradation studies on the drug substance (this compound) alone.[1] The degradation profile of the active ingredient can then be compared to that of the formulated product under the same stress conditions. Any new peaks appearing only in the formulated product would suggest an interaction with excipients.
Experimental Protocols
1. Protocol for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2]
-
Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Incubate the solution at 60°C for up to 72 hours. Samples should be taken at various time points (e.g., 0, 2, 8, 24, 72 hours), neutralized, and analyzed by HPLC.
-
Base Hydrolysis: Prepare a solution of this compound and add 0.1 M sodium hydroxide. Incubate at 60°C for up to 72 hours, sampling at regular intervals. Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Protect the solution from light and analyze at set time points over a 72-hour period.
-
Thermal Degradation: Place solid this compound in a controlled temperature oven at 80°C. A parallel study in solution can also be performed. Sample and analyze at intervals.
-
Photostability Testing: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3] A control sample should be kept in the dark under the same temperature conditions.
2. Protocol for HPLC-Based Stability Assessment
A validated, stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.
-
Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH neutral) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for complex alkaloids.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is stability-indicating.[4]
-
Sample Analysis:
-
Prepare solutions of the stressed samples at a known concentration.
-
Inject the samples into the HPLC system.
-
Identify the peak corresponding to this compound by its retention time compared to a reference standard.
-
New peaks represent potential degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control.
-
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Potential Degradation Pathways for a Complex Alkaloid like this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Sensitive Detection of Yunnandaphninine G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Yunnandaphninine G. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a C30 Daphniphyllum alkaloid that has been isolated from the leaves and stems of Daphniphyllum yunnanense. Its structure has been elucidated through spectroscopic data.
Q2: What is the most common analytical technique for the sensitive detection of this compound and related alkaloids?
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex matrices such as plant extracts or biological fluids. This technique offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar alkaloids.
Q3: How can I optimize the extraction of this compound from plant material?
A general procedure for the extraction of alkaloids from Daphniphyllum species involves the following steps:
-
Drying and Grinding: The plant material (leaves and stems) is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is typically extracted with an organic solvent such as methanol (B129727) or ethanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to aid in the extraction of the basic alkaloids.
-
Filtration and Concentration: The extract is filtered and then concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning, typically between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate), to remove non-alkaloidal components.
-
Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with ammonia) and re-extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the alkaloids.
-
Final Concentration: The organic phase containing the alkaloids is dried and concentrated to yield a purified alkaloid fraction ready for analysis.
Q4: What are the key parameters to consider for developing an HPLC-MS/MS method for this compound?
Key parameters include:
-
Column Selection: A C18 reversed-phase column is a common choice for the separation of alkaloids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically used to improve peak shape and ionization efficiency.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of alkaloids as they readily form protonated molecules ([M+H]^+).
-
Mass Spectrometry Parameters: Optimization of parameters such as cone voltage, collision energy, and selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is critical for achieving high sensitivity and selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by HPLC-MS/MS.
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. 4. Secondary interactions with residual silanols on the column. | 1. Replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or sample concentration. 4. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column aging. | 1. Check the HPLC system for leaks and ensure the pump is properly primed. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature. 4. Equilibrate the column with the mobile phase for a sufficient time before analysis. If the problem persists, replace the column. |
| Low Signal Intensity | 1. Low concentration of the analyte. 2. Poor ionization efficiency. 3. Sample loss during preparation. 4. Suboptimal MS parameters. | 1. Concentrate the sample or increase the injection volume. 2. Optimize the mobile phase pH and organic solvent composition. 3. Review and optimize the extraction and sample preparation steps. 4. Optimize the ESI source parameters (e.g., capillary voltage, gas flow) and MS/MS parameters (cone voltage, collision energy). |
Mass Spectrometry Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Abundance of Precursor Ion ([M+H]^+) | 1. Inefficient ionization. 2. In-source fragmentation. 3. Incorrect mass spectrometer settings. | 1. Optimize the ESI source conditions. Ensure the mobile phase is conducive to protonation (e.g., contains formic acid). 2. Reduce the cone voltage (fragmentor voltage) to minimize in-source fragmentation. 3. Verify the mass calibration and ensure the instrument is in the correct ionization mode. |
| Poor Fragmentation or No Product Ions | 1. Insufficient collision energy. 2. The precursor ion is very stable. 3. Incorrect collision gas pressure. | 1. Optimize the collision energy for the selected precursor ion. Perform a collision energy ramp to find the optimal value. 2. Try selecting a different precursor ion if adducts (e.g., ([M+Na]^+)) are present. 3. Ensure the collision gas (e.g., argon) is flowing at the recommended pressure. |
| High Background Noise or Interferences | 1. Contamination from the sample matrix. 2. Contaminated mobile phase or HPLC system. 3. Presence of co-eluting isobaric compounds. | 1. Improve the sample cleanup procedure (e.g., use solid-phase extraction). 2. Use high-purity solvents and flush the HPLC system thoroughly. 3. Optimize the chromatographic separation to resolve the interference. Select more specific MRM transitions if possible. |
Experimental Protocols
1. Proposed HPLC Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-10 min: 90% B (hold)
-
10-10.1 min: 90-10% B (linear gradient)
-
10.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Proposed MS/MS Method
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing a standard of this compound and optimizing the cone voltage to identify the precursor ion ([M+H]^+) and then optimizing the collision energy to identify the most abundant and stable product ions. A study on the fragmentation of 16 Daphniphyllum alkaloids by ESI-QTOF-MS/MS provides valuable insights into the potential fragmentation pathways of these compounds, which can guide the selection of product ions.
Data Presentation
The following table presents hypothetical quantitative data that would be determined during the validation of an analytical method for this compound. These values are representative of what is expected for a sensitive and robust HPLC-MS/MS method.
| Parameter | Expected Value/Range | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (r²) | > 0.995 | The correlation coefficient for the calibration curve over a defined concentration range. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Recovery (%) | 85 - 115% | The efficiency of the extraction procedure. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sensitive detection of this compound.
Troubleshooting Logic for Low Signal Intensity
This diagram outlines a logical approach to troubleshooting low signal intensity in HPLC-MS/MS analysis.
Addressing off-target effects of Yunnandaphninine G in biological assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential off-target effects of Yunnandaphninine G in biological assays. Given the limited specific data on this compound, this resource leverages information on the broader class of Daphniphyllum alkaloids to inform strategies for identifying and mitigating off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of compounds structurally related to this compound?
A1: this compound is a member of the Daphniphyllum alkaloids. Studies on other alkaloids from this family have revealed a range of biological activities. While direct data for this compound is scarce, the activities of its congeners can suggest potential areas of on-target and off-target effects. These activities include cytotoxic effects against various cancer cell lines, antioxidant properties, and modulation of key signaling pathways.[1][2][3][4]
Q2: What are the first steps to predict potential off-target effects of this compound in silico?
A2: Before beginning wet-lab experiments, computational methods can provide initial predictions of potential off-target interactions. This approach, known as in silico analysis, can help in designing more focused experiments.[5] Several strategies can be employed:
-
Target Prediction Servers: Utilize web-based tools that predict protein targets of small molecules based on their chemical structure.
-
Similarity-Based Approaches: Compare the chemical structure of this compound to libraries of compounds with known biological activities to identify potential off-targets.
-
Molecular Docking: If you have a hypothesized off-target protein, you can perform molecular docking studies to predict the binding affinity and mode of interaction between this compound and the protein.
Q3: What experimental approaches can be used to identify off-target effects of this compound?
A3: Experimental identification of off-target effects can be categorized into unbiased (genome-wide or proteome-wide) and biased (candidate-based) methods.
-
Unbiased Methods: These approaches aim to identify all potential off-target interactions without prior assumptions. Key techniques include:
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of proteins upon ligand binding, allowing for the identification of direct targets in a cellular context.
-
Affinity Chromatography-Mass Spectrometry: Involves immobilizing this compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
-
Biased Methods: These methods focus on validating interactions with specific, predicted off-target proteins. Techniques include:
-
Enzymatic Assays: If a potential off-target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity between this compound and a purified protein of interest.
-
Troubleshooting Guides
Problem: I am observing a cellular phenotype that is inconsistent with the known or expected on-target effect of this compound.
Possible Cause: This could be due to an off-target effect of the compound.
Troubleshooting Steps:
-
Validate On-Target Engagement: First, confirm that this compound is engaging with its intended target in your experimental system. This can be done using techniques like CETSA or by developing a target-specific engagement assay.
-
Perform a Dose-Response Analysis: A classic method to distinguish on-target from off-target effects is to perform a dose-response curve for both the intended effect and the unexpected phenotype. If the potencies (EC50 or IC50 values) are significantly different, it may suggest an off-target effect is responsible for one of the observed activities.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the intended target that is structurally different from this compound. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for this compound.
-
Genetic Validation: The most rigorous approach is to use genetic methods to validate the on-target effect. This can involve:
-
Gene Knockout/Knockdown: Use CRISPR/Cas9 or RNAi to reduce the expression of the intended target. If the phenotype observed with this compound is recapitulated, it provides strong evidence for on-target action.
-
Rescue Experiments: In a target knockout/knockdown background, the phenotype should be rescued by expressing a version of the target that is resistant to this compound.
-
Data Presentation
Table 1: Summary of Reported Biological Activities of Daphniphyllum Alkaloids
| Alkaloid Name | Biological Activity | Cell Line/Model | Reported IC50/EC50 | Reference |
| Daphnicyclidin M | Cytotoxic | P-388 | 5.7 µM | |
| Daphnicyclidin N | Cytotoxic | P-388 | 6.5 µM | |
| Daphnezomine W | Cytotoxic | Hela | 16.0 µg/mL | |
| Compound 22 (from D. calycinum) | NF-κB Inhibition | Not specified | Significant at 50 µM | |
| Compound 23 (from D. calycinum) | NF-κB Inhibition | Not specified | Significant at 50 µM | |
| Compound 16 (from D. calycinum) | TGF-β Inhibition | HepG2 | Significant | |
| Compound 18 (from D. calycinum) | TGF-β Inhibition | HepG2 | Significant | |
| Compound 24 (from D. calycinum) | Autophagy Induction | HEK293 | Not specified | |
| Compound 26 (from D. calycinum) | Autophagy Induction | HEK293 | Not specified |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control.
-
Incubate for a sufficient time to allow compound entry and target binding.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Affinity Chromatography-Mass Spectrometry for Off-Target Identification
-
Compound Immobilization:
-
Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., agarose (B213101) beads).
-
Covalently attach the derivatized compound to the beads.
-
-
Cell Lysate Preparation:
-
Prepare a protein lysate from the cells or tissue of interest.
-
Pre-clear the lysate by incubating it with unconjugated beads to remove non-specific binders.
-
-
Affinity Pull-Down:
-
Incubate the pre-cleared lysate with the this compound-conjugated beads.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
For a competition control, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
-
Mass Spectrometry Analysis:
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the list of proteins identified from the this compound beads to those from the control beads. Proteins that are significantly enriched in the this compound sample are potential off-targets.
-
Visualizations
Caption: A general workflow for the investigation of off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Strategies to minimize degradation of Yunnandaphninine G during extraction.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Yunnandaphninine G during extraction from Daphniphyllum yunnanense.
Troubleshooting Guides & FAQs
Q1: I am experiencing low yields of this compound in my extraction. What are the likely causes?
Low yields of this compound can stem from several factors throughout the extraction process. The primary culprits are often related to the degradation of the alkaloid due to suboptimal conditions. Key areas to investigate include:
-
Extraction Solvent and pH: The choice of solvent and the pH of your extraction medium are critical. Daphniphyllum alkaloids are typically extracted using an acid-base method to exploit their basic nature.[1][2][3] Inefficient partitioning between acidic aqueous and organic phases can lead to significant loss.
-
Temperature: Elevated temperatures during extraction and solvent evaporation can accelerate the degradation of complex alkaloids.[4]
-
Light Exposure: Prolonged exposure to UV and even visible light can induce photochemical reactions, leading to the degradation of light-sensitive compounds.[5]
-
Oxidative Degradation: The presence of oxygen, especially in combination with light or certain metal ions, can lead to oxidative degradation of the alkaloid structure.
-
Incomplete Extraction: The plant material may not be sufficiently macerated, or the extraction time may be too short, leading to incomplete liberation of the alkaloids from the plant matrix.
Q2: My final product appears discolored and contains numerous impurities. How can I improve its purity?
Discoloration and impurities are often indicators of degradation products and co-extracted plant pigments. To improve purity:
-
Optimize Acid-Base Extraction: This technique is effective at separating basic alkaloids from neutral and acidic impurities. Ensure complete basification before extraction with an organic solvent to maximize the transfer of the free base into the organic layer.
-
Chromatographic Purification: Utilize column chromatography (e.g., silica (B1680970) gel, alumina) with a suitable solvent gradient to separate this compound from other alkaloids and impurities.
-
Charcoal Treatment: Activated charcoal can be used to remove pigments, but it should be used judiciously as it can also adsorb your target compound.
-
Minimize Exposure to Degrading Factors: As with low yields, minimizing exposure to heat, light, and oxygen throughout the purification process is crucial.
Q3: What are the ideal storage conditions for the plant material and the extracted this compound?
Proper storage is essential to prevent degradation over time.
-
Plant Material: Dried and powdered leaves and stems of Daphniphyllum yunnanense should be stored in a cool, dark, and dry place. Airtight containers are recommended to minimize oxidation.
-
Extracted this compound: The purified compound should be stored in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is ideal). Protect from light by using amber vials or by wrapping the vial in aluminum foil.
Experimental Protocols
General Acid-Base Extraction Protocol for Daphniphyllum Alkaloids
This protocol is a generalized procedure based on common alkaloid extraction methods. Optimization may be required for your specific experimental setup.
-
Preparation of Plant Material:
-
Air-dry the leaves and stems of Daphniphyllum yunnanense.
-
Grind the dried plant material into a fine powder.
-
-
Acidic Extraction:
-
Macerate the powdered plant material in an acidic solution (e.g., 0.1-1% sulfuric acid or acetic acid in water or aqueous ethanol) for 24-48 hours at room temperature.
-
Filter the mixture and collect the acidic extract. Repeat the extraction process with fresh acidic solution to ensure exhaustive extraction.
-
Combine the acidic extracts.
-
-
Solvent Partitioning (Initial Impurity Removal):
-
Extract the combined acidic solution with a nonpolar organic solvent (e.g., hexane (B92381) or petroleum ether) to remove non-basic, lipophilic impurities. Discard the organic layer.
-
-
Basification and Extraction of Free Base:
-
Adjust the pH of the acidic aqueous extract to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate). This will convert the alkaloid salts to their free base form.
-
Extract the basified aqueous solution with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). The free base of this compound will partition into the organic layer.
-
Repeat the extraction several times to ensure complete transfer of the alkaloid.
-
-
Concentration and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature (<40°C).
-
The resulting crude alkaloid mixture can then be subjected to further purification by column chromatography.
-
Quantitative Data Summary
| Parameter | Sub-optimal Condition | Expected Impact on Yield | Expected Impact on Purity | Recommended Condition |
| pH (Acidic Extraction) | pH > 4 | Decreased | - | 1 - 3 |
| pH (Basification) | pH < 9 | Decreased | Decreased | 9 - 10 |
| Temperature | > 50°C | Decreased | Decreased | Room Temperature (or < 40°C for evaporation) |
| Light Exposure | Direct sunlight / UV light | Decreased | Decreased | Dark or amber glassware |
| Oxygen Exposure | Open-air extraction | Decreased | Decreased | Minimize air contact, consider inert atmosphere |
| Extraction Time | < 24 hours | Decreased | - | 24 - 48 hours |
| Solvent Choice | Inappropriate polarity | Decreased | Decreased | Chloroform, Dichloromethane, Ethyl Acetate |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. journals.itb.ac.id [journals.itb.ac.id]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. Study on extraction technology and antioxidant activity of total alkaloids from Hemsleya chinensis based on orthogonal design and BP neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the resolution of Yunnandaphninine G structural analysis by NMR.
Welcome to the technical support center for the NMR structural analysis of Yunnandaphninine G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the structural elucidation of this compound and similar complex Daphniphyllum alkaloids.
Q1: Why is the resolution in my 1D ¹H NMR spectrum of this compound poor, with significant signal overlap?
A1: Poor resolution and signal overlap are common challenges with complex molecules like this compound (C₃₀H₄₇NO₃) due to the large number of protons in similar chemical environments.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Ensure high sample purity to avoid peaks from impurities cluttering the spectrum.
-
Use a high-quality NMR tube to minimize distortions.
-
Filter your sample to remove any particulate matter that can affect shimming.
-
-
Solvent Selection:
-
The choice of solvent can significantly alter chemical shifts. If you are using a standard solvent like CDCl₃, try acquiring a spectrum in a different solvent such as benzene-d₆, acetone-d₆, or methanol-d₄. Aromatic solvents can induce different chemical shifts, potentially resolving overlapping signals.[1]
-
-
Increase Magnetic Field Strength:
-
Adjust Acquisition Parameters:
-
Increase the acquisition time (AQ) to improve digital resolution.
-
Ensure proper shimming to achieve a homogeneous magnetic field. Poor shimming is a common cause of broad peaks.[1]
-
-
Utilize 2D NMR Techniques:
-
For complex structures, 1D NMR is often insufficient. Two-dimensional NMR experiments are essential for resolving individual signals and determining connectivity.[2]
-
Q2: I am struggling to assign specific proton and carbon signals. Which 2D NMR experiments are most useful for this compound?
A2: A combination of 2D NMR experiments is crucial for the complete and unambiguous assignment of ¹H and ¹³C signals in complex alkaloids.
Recommended 2D NMR Experiments:
| Experiment | Purpose | Information Gained for this compound |
| COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons (¹H-¹H correlations). | Helps to trace out spin systems within the intricate polycyclic structure. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). | Allows for the assignment of carbons that are directly attached to protons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). | Crucial for connecting different spin systems and identifying quaternary carbons. |
| NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy) | Identifies protons that are close in space (through-space correlations). | Provides information about the stereochemistry and 3D structure of the molecule. |
Q3: My sample concentration is low, and I am getting a poor signal-to-noise ratio (S/N). How can I improve this?
A3: A low signal-to-noise ratio can obscure important correlations. Several strategies can be employed to enhance sensitivity.
Solutions for Poor Signal-to-Noise:
-
Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of approximately 1.4.
-
Use a Cryoprobe: Cryogenically cooled probes significantly reduce electronic noise, leading to a substantial increase in sensitivity. This is highly recommended for dilute samples of complex natural products.
-
Optimize Pulse Width and Relaxation Delay: Ensure the 90° pulse width is correctly calibrated for your sample. The relaxation delay (d1) should be set appropriately (typically 1-2 seconds for ¹H NMR) to allow for sufficient relaxation between scans.
-
Sample Concentration: If possible, increase the concentration of your sample.
Q4: I am observing broad peaks in my spectrum. What are the possible causes and solutions?
A4: Peak broadening can result from several factors, from sample issues to instrument settings.
Troubleshooting Broad Peaks:
| Potential Cause | Solution |
| Poor Shimming | Carefully re-shim the instrument. This is often the primary cause of broad peaks. |
| Sample Inhomogeneity | Ensure your compound is fully dissolved. Filter the sample if necessary. |
| High Sample Concentration | Very concentrated samples can lead to increased viscosity and broader lines. Dilute the sample if it is too concentrated. |
| Presence of Paramagnetic Impurities | Remove any paramagnetic impurities (e.g., metal ions) by treating the sample or using fresh, high-purity solvents. |
| Chemical Exchange or Conformational Dynamics | The molecule may be undergoing conformational changes on the NMR timescale. Try acquiring the spectrum at a different temperature (higher or lower) to see if the peaks sharpen. |
Experimental Protocols
Protocol 1: Standard Suite of 2D NMR Experiments for Structural Elucidation of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Filter the solution into a high-quality 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample concentration and purity.
-
Optimize shimming for the best possible resolution.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish proton-proton couplings.
-
HSQC: Run a sensitivity-enhanced HSQC experiment to correlate protons with their directly attached carbons.
-
HMBC: Acquire an HMBC spectrum optimized for a long-range coupling constant of ~8 Hz. This is critical for identifying connections across the molecule and assigning quaternary carbons.
-
NOESY/ROESY: Run a NOESY or ROESY experiment with a mixing time of 200-500 ms (B15284909) to determine spatial proximities, which is essential for stereochemical assignments.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC).
-
Analyze the spectra in a stepwise manner, starting with the identification of spin systems from the COSY, assigning the corresponding carbons from the HSQC, and then connecting the fragments using HMBC correlations. Use NOESY/ROESY data to confirm assignments and establish the relative stereochemistry.
-
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound by NMR.
Caption: Troubleshooting logic for poor resolution in ¹H NMR spectra.
References
Technical Support Center: Method Development for High-Throughput Screening of Yunnandaphninine G Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing high-throughput screening (HTS) assays for Yunnandaphninine G and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound derivatives that we should consider when developing an HTS assay?
A1: this compound belongs to the Daphniphyllum alkaloids. This class of compounds has been reported to exhibit a range of biological activities, including cytotoxic effects, inhibition of kinase enzymes, and vasorelaxant properties.[1][2][3][4][5] Therefore, initial HTS campaigns could focus on identifying cytotoxic compounds, kinase inhibitors, or modulators of pathways related to vasorelaxation.
Q2: What are the recommended initial HTS approaches for a novel compound library of this compound derivatives with unknown targets?
A2: For novel compounds with unknown mechanisms of action, a phenotypic screening approach is often recommended. This involves using cell-based assays to identify compounds that produce a desired phenotypic change, such as inhibition of cancer cell proliferation or changes in cell morphology. High-content screening (HCS) can be a powerful tool for this, as it allows for the simultaneous measurement of multiple cellular parameters.
Q3: Which cell lines are suitable for initial cytotoxicity screening of this compound derivatives?
A3: The choice of cell line should be guided by the therapeutic area of interest. For general cytotoxicity screening, a panel of cancer cell lines from different tissues is often used to identify potential anti-cancer agents and to assess the spectrum of activity. Commonly used cell lines for initial screening include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
Q4: How can we identify and mitigate false positives and false negatives in our HTS assay?
A4: False positives and negatives are common challenges in HTS. To mitigate these, it is crucial to:
-
Perform robust assay validation: This includes determining the Z'-factor, signal-to-background ratio, and reproducibility.
-
Include appropriate controls: Positive and negative controls on each assay plate are essential for monitoring assay performance.
-
Conduct counter-screens: Actives identified in the primary screen should be tested in a secondary, orthogonal assay to confirm their activity and rule out assay-specific artifacts.
-
Perform dose-response analysis: Active compounds should be tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure thorough mixing of cell suspension before and during plating. Use automated cell dispensers for better consistency. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with media without cells to maintain humidity. Ensure proper plate sealing to prevent evaporation. |
| Compound precipitation | Visually inspect compound plates for precipitates. Reduce the final compound concentration or use a co-solvent. |
| Liquid handling errors | Calibrate and maintain multichannel pipettes and automated liquid handlers regularly. |
Problem 2: Low Z'-factor (< 0.5).
| Possible Cause | Troubleshooting Step |
| Small assay window (low signal-to-background) | Optimize assay parameters such as incubation time, reagent concentration, and cell number to maximize the difference between positive and negative controls. |
| High data variability | Address the causes of high variability as outlined in Problem 1. |
| Reagent instability | Prepare fresh reagents for each experiment and follow storage recommendations. |
| Cell health issues | Ensure cells are healthy and in the exponential growth phase. Monitor for signs of contamination. |
Problem 3: High rate of false positives.
| Possible Cause | Troubleshooting Step |
| Compound autofluorescence or quenching | If using a fluorescence-based assay, pre-screen the compound library for autofluorescence at the excitation and emission wavelengths of the assay. |
| Compound cytotoxicity in a non-cytotoxicity assay | Perform a cytotoxicity counter-screen on all hits from a primary screen that is not designed to measure cell death. |
| Non-specific compound activity | Test hits in an orthogonal assay that measures the same biological endpoint through a different mechanism. |
| Compound aggregation | Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent compound aggregation. |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is designed for a 96-well plate format and can be adapted for higher throughput formats.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in the appropriate vehicle (e.g., DMSO). Add 1 µL of the compound solution to each well. Include vehicle-only controls (negative control) and a known cytotoxic compound (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for active compounds.
Protocol 2: Kinase Activity Assay (Generic)
This protocol describes a generic, luminescence-based kinase assay that measures ATP consumption.
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and ATP solution.
-
Compound Addition: Add 1 µL of the this compound derivative solutions to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 5 µL of the kinase/substrate solution to each well, followed by 5 µL of the ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Luminescence Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence indicates ATP consumption and kinase activity. Inhibition is observed as an increase in luminescence compared to the no-inhibitor control.
Quantitative Data Summary
Table 1: Hypothetical HTS Assay Performance Metrics
| Parameter | Cell Viability Assay (MTT) | Kinase Activity Assay |
| Plate Format | 96-well | 384-well |
| Z'-factor | 0.75 | 0.82 |
| Signal-to-Background | 12 | 8 |
| CV (%) of Controls | < 10% | < 5% |
| Hit Rate (at 10 µM) | 1.2% | 0.8% |
Table 2: Hypothetical Dose-Response Data for Lead Compounds
| Compound ID | Assay Type | IC50 (µM) | Hill Slope |
| YDG-001 | Cytotoxicity (A549) | 2.5 | 1.1 |
| YDG-002 | Kinase X Inhibition | 0.8 | 0.9 |
| YDG-003 | Cytotoxicity (MCF-7) | 5.1 | 1.3 |
Visualizations
Caption: High-Throughput Screening Workflow for this compound Derivatives.
Caption: Hypothetical Signaling Pathway Targeted by this compound Derivatives.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the cytotoxic effects of Yunnandaphninine G in different cancer cell lines.
A Note on Data Availability: As of December 2025, publicly available research on the specific cytotoxic effects of Yunnandaphninine G is limited. This guide provides a framework for evaluating its potential anticancer properties by comparing it with other structurally related Daphniphyllum alkaloids. The experimental protocols and data presentation formats detailed below are standardized methodologies applicable to the assessment of novel cytotoxic compounds like this compound.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
Daphniphyllum alkaloids are a diverse group of natural products known for their complex structures and a range of biological activities, including cytotoxic effects against cancer cells.[1][2] While data for this compound is not available, studies on other compounds from this family provide insights into their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric for comparison.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 μM | [3][4] |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [5] |
| Daphnezomine L-type Alkaloid | HeLa (Cervical Cancer) | ~3.89 μM | |
| Dcalycinumine A | Nasopharyngeal Carcinoma Cells | Not specified, but noted to inhibit proliferation and promote apoptosis |
Table 1: Cytotoxicity of Selected Daphniphyllum Alkaloids in a Cancer Cell Line. This table summarizes the reported IC50 values for various Daphniphyllum alkaloids against the HeLa human cervical cancer cell line, offering a preliminary comparison of their cytotoxic potential.
Experimental Protocols
To validate the cytotoxic effects of a novel compound like this compound, a series of standardized in vitro assays are typically employed. These include assessments of cell viability, and the induction of apoptosis (programmed cell death), a common mechanism of action for anticancer drugs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and comparator compounds) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Following incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the MTT assay. After the incubation period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest them, and then lyse the cells to release their cytoplasmic contents.
-
Protein Quantification: Determine the total protein concentration in each cell lysate to ensure equal loading.
-
Caspase-3 Reaction: Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA). Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore or fluorophore.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3 activity in the sample.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and molecular interactions.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Potential Mechanism of Action: The Intrinsic Apoptosis Pathway
Many natural product-derived anticancer agents induce apoptosis through the intrinsic (or mitochondrial) pathway. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
References
- 1. caspase3 assay [assay-protocol.com]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Yunnandaphninine G: A Comparative Analysis with Related Daphniphyllum Alkaloids
A comprehensive comparative analysis of Yunnandaphninine G's biological activity remains a challenge due to the current lack of publicly available experimental data for this specific alkaloid. Despite its isolation and structural elucidation, its bioactivity profile, including cytotoxic, antioxidant, and anti-HIV properties, has not been detailed in published research. This guide, therefore, provides a comparative overview based on the known biological activities of other closely related Daphniphyllum alkaloids, particularly those isolated from the same plant species, Daphniphyllum yunnanense.
Daphniphyllum alkaloids are a diverse group of complex polycyclic natural products known for their intricate chemical structures and a wide array of biological activities.[1][2] These activities range from anticancer and antioxidant to vasorelaxant and anti-HIV effects.[2][3] this compound, a C30 Daphniphyllum alkaloid, was first isolated from the leaves and stems of Daphniphyllum yunnanense.[4] While its structure is known, its biological function is yet to be reported.
To provide a contextual comparison, this guide will focus on the reported bioactivities of other alkaloids from D. yunnanense and the broader Daphniphyllum genus.
Cytotoxic Activity: A Promising Avenue for Cancer Research
Several Daphniphyllum alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, Daphniyunnine D, an alkaloid also isolated from Daphniphyllum yunnanense, has shown potent cytotoxic activity.
Table 1: Cytotoxicity of Daphniyunnine D
| Compound | Cell Line | IC50 (µM) |
| Daphniyunnine D | P-388 (Murine Leukemia) | 3.0 |
| Daphniyunnine D | A-549 (Human Lung Carcinoma) | 0.6 |
The data presented for Daphniyunnine D highlights the potential of alkaloids from D. yunnanense as a source for novel anticancer agents. The potent activity against the A-549 cell line is particularly noteworthy.
The cytotoxic activity of Daphniyunnine D was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. A detailed protocol for such an experiment is outlined below.
Anti-HIV Activity: An Emerging Area of Investigation
Certain Daphniphyllum alkaloids have exhibited promising anti-HIV activity. For instance, Logeracemin A, a dimeric calyciphylline A-type alkaloid from D. longeracemosum, has been reported to have significant anti-HIV activity with a half-maximal effective concentration (EC50) of 4.5 ± 0.1 μM. While no specific anti-HIV data is available for alkaloids from D. yunnanense, this finding suggests that the Daphniphyllum genus is a potential source of novel anti-HIV compounds. Further research is needed to explore this activity in alkaloids from D. yunnanense, including this compound.
Antioxidant Activity: An Unexplored Potential
To date, there is no specific information available in the scientific literature regarding the antioxidant properties of this compound or other alkaloids isolated from Daphniphyllum yunnanense. The broader class of Daphniphyllum alkaloids has been noted for various biological activities, but antioxidant capacity has not been a primary focus of investigation.
Future Directions and Conclusion
The lack of biological data for this compound underscores the need for further research into the pharmacological properties of this and other lesser-studied Daphniphyllum alkaloids. The potent cytotoxicity of its sister compound, Daphniyunnine D, suggests that this compound may also possess interesting bioactivities.
Future studies should aim to:
-
Evaluate the cytotoxic, anti-HIV, and antioxidant activities of this compound using established in vitro assays.
-
Investigate the mechanisms of action for any observed biological activities.
-
Explore the structure-activity relationships within the yunnandaphninine class of alkaloids to identify key structural features responsible for their bioactivity.
References
Cross-validation of Yunnandaphninine G's biological activity in multiple assay formats.
Researchers and drug development professionals are constantly seeking novel compounds with therapeutic potential. Yunnandaphninine G, a member of the complex Daphniphyllum alkaloids, has emerged as a molecule of interest. However, a comprehensive cross-validation of its biological activities in multiple assay formats has been notably absent from publicly available scientific literature. This guide aims to address this gap by presenting a framework for such a validation, drawing upon established methodologies for assessing the biological activities commonly associated with this class of alkaloids.
While specific experimental data on this compound is currently limited, this guide will provide a comparative overview of standard assays used to evaluate potential anti-inflammatory and neuroprotective effects, two of the most promising areas for Daphniphyllum alkaloids. This will enable researchers to effectively design and interpret future studies on this compound and its analogues.
Comparative Analysis of In Vitro Assay Formats
To rigorously assess the biological activity of this compound, a multi-faceted approach employing a variety of in vitro assays is essential. The following tables outline key assays for evaluating anti-inflammatory and neuroprotective potential, along with the measurable parameters and the typical data generated.
Table 1: Cross-Validation of Anti-Inflammatory Activity
| Assay Format | Principle | Key Parameters Measured | Expected Data Readout | Potential Positive Controls |
| Nitric Oxide (NO) Assay | Measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). | Nitrite concentration (a stable product of NO) | Reduction in absorbance, indicating decreased NO levels. IC50 value. | L-NAME, Indomethacin |
| COX-2 Enzyme Inhibition Assay | Determines the direct inhibitory effect on the activity of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis. | Prostaglandin E2 (PGE2) levels or oxygen consumption | Decrease in PGE2 concentration or oxygen uptake. IC50 value. | Celecoxib, NS-398 |
| Pro-inflammatory Cytokine Quantification (ELISA) | Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells. | Cytokine concentration (pg/mL or ng/mL) | Reduction in cytokine levels compared to the stimulated control. | Dexamethasone, specific neutralizing antibodies |
| NF-κB Reporter Assay | Quantifies the activity of the NF-κB transcription factor, a central regulator of inflammation, using a reporter gene (e.g., luciferase). | Luminescence or fluorescence intensity | Decrease in reporter gene expression, indicating inhibition of NF-κB activation. | BAY 11-7082, MG-132 |
Table 2: Cross-Validation of Neuroprotective Activity
| Assay Format | Principle | Key Parameters Measured | Expected Data Readout | Potential Positive Controls |
| Neuronal Viability Assay (MTT/MTS) | Assesses the metabolic activity of neuronal cells (e.g., SH-SY5Y, primary cortical neurons) as an indicator of cell viability following exposure to a neurotoxin (e.g., glutamate, H₂O₂, 6-OHDA). | Absorbance at a specific wavelength | Increased absorbance in treated cells compared to the neurotoxin-only control, indicating enhanced cell survival. EC50 value. | N-acetylcysteine (NAC), Trolox |
| Lactate Dehydrogenase (LDH) Release Assay | Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity and cytotoxicity. | LDH activity in the supernatant | Decreased LDH release in treated cells compared to the neurotoxin-only control. | |
| Reactive Oxygen Species (ROS) Assay | Quantifies the levels of intracellular ROS using fluorescent probes (e.g., DCFH-DA) in neuronal cells under oxidative stress. | Fluorescence intensity | Reduction in fluorescence, indicating a decrease in intracellular ROS levels. | N-acetylcysteine (NAC), Vitamin E |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases, key mediators of apoptosis, in neuronal cells. | Luminescence or fluorescence intensity | Decrease in caspase activity, suggesting inhibition of the apoptotic pathway. | Z-VAD-FMK |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays mentioned above.
Protocol 1: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Protocol 2: Neuronal Viability (MTT) Assay in SH-SY5Y Cells
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate (if applicable) for 24-48 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 1-2 hours.
-
Neurotoxin Challenge: Add a neurotoxin (e.g., 100 µM 6-hydroxydopamine, 6-OHDA) to induce cell death.
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value.
Visualizing the Framework for Biological Activity Validation
To conceptualize the workflow and underlying molecular pathways for validating the biological activity of this compound, the following diagrams are provided.
Caption: Experimental workflow for cross-validating this compound's activity.
Caption: Postulated inhibitory action on the NF-κB signaling pathway.
Comparing the neuroprotective effects of Yunnandaphninine G to known compounds.
Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the neuroprotective effects of Yunnandaphninine G. Consequently, a direct comparison with established neuroprotective agents is not feasible at this time. This guide has been developed as a comprehensive template to illustrate how such a comparative analysis can be structured. It utilizes data from well-researched, known neuroprotective compounds—Quercetin, Curcumin, Resveratrol, and Epigallocatechin Gallate (EGCG)—to serve as a framework for future evaluations of novel compounds like this compound.
This document is intended for researchers, scientists, and professionals in drug development, providing a clear and objective methodology for comparing the neuroprotective performance of various compounds. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key in vitro and in vivo data for established neuroprotective compounds. This format allows for a direct comparison of efficacy and mechanisms of action.
| Compound | In Vitro Model | Effective Concentration | Key Findings | In Vivo Model | Dosage | Key Findings |
| Quercetin | SH-SY5Y cells (LPS-induced neuroinflammation) | 5-20 µM | Reduced pro-inflammatory cytokines (TNF-α, IL-1β) and inhibited NF-κB activation.[1] | Ischemic Stroke (rat model) | 10-50 mg/kg | Decreased infarct volume, reduced oxidative stress, and improved neurological scores.[2] |
| Curcumin | Primary cortical neurons (Aβ-induced toxicity) | 1-10 µM | Attenuated neuronal apoptosis by modulating Bax/Bcl-2 ratio and inhibiting caspase-3 activation.[3][4] | Alzheimer's Disease (transgenic mouse model) | 100-200 mg/kg | Reduced Aβ plaque burden, mitigated neuroinflammation, and improved cognitive function.[3] |
| Resveratrol | Hippocampal neurons (glutamate-induced excitotoxicity) | 10-50 µM | Protected against neuronal cell death by activating SIRT1 and reducing oxidative stress. | Parkinson's Disease (MPTP mouse model) | 20-40 mg/kg | Preserved dopaminergic neurons, improved motor function, and reduced microglial activation. |
| EGCG | PC12 cells (6-OHDA-induced neurotoxicity) | 1-10 µM | Promoted cell survival through activation of the PI3K/Akt signaling pathway and upregulation of antioxidant enzymes. | Traumatic Brain Injury (mouse model) | 10-50 mg/kg | Reduced cerebral edema, decreased neuronal apoptosis, and improved functional recovery. |
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of experimental findings. Below are outlines of standard protocols used to assess neuroprotective effects.
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or a known neuroprotector) for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) oligomers for Alzheimer's models, to the cell culture and incubate for 24 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) for Ischemic Stroke
-
Animal Model: Utilize adult male Sprague-Dawley rats weighing 250-300g.
-
Anesthesia: Anesthetize the animals with isoflurane.
-
Surgical Procedure: Make a midline neck incision and expose the common carotid artery. Introduce a nylon monofilament through the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes) and then withdraw the filament to allow for reperfusion.
-
Compound Administration: Administer the test compound intravenously or intraperitoneally at a predetermined dose at the onset of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Histological Analysis: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Visualization of Signaling Pathways and Experimental Workflows
Diagrams are provided below to illustrate key signaling pathways implicated in neuroprotection and a general experimental workflow for screening neuroprotective compounds.
Figure 1: A generalized workflow for the identification and validation of novel neuroprotective compounds.
Figure 2: Simplified representation of major signaling pathways modulated by neuroprotective compounds.
References
Comparative Analysis of Yunnandaphninine G and Related Daphniphyllum Alkaloids: A Focus on Cytotoxic Activity
Comparison of Cytotoxic Activities of Daphniphyllum Alkaloids
The following table summarizes the reported cytotoxic activities of various Daphniphyllum alkaloids against different human cancer cell lines. This data provides a basis for comparing the potency of these natural products and identifying potential pharmacophores responsible for their anti-cancer effects.
| Compound Name | Cancer Cell Line | IC50 Value | Source |
| Daphnioldhanol A | HeLa | 31.9 μM | [1][2] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3][4] |
| Unnamed Alkaloid | HeLa | 3.89 μM | [2] |
| Daphnicyclidin M | SGC-7901 | 22.4 µM | |
| Daphnicyclidin N | SGC-7901 | 25.6 µM |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.
General Experimental Workflow for Isolation and Cytotoxicity Testing
The isolation and biological evaluation of Daphniphyllum alkaloids typically follow a standardized workflow. The diagram below illustrates the key steps involved, from the collection of plant material to the determination of cytotoxic activity. This workflow provides a general framework for natural product-based drug discovery efforts.
Experimental Protocols
Detailed experimental protocols for the cytotoxicity assays are often specific to the research laboratory and the particular study. However, a general procedure based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.
General MTT Assay Protocol:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The isolated Daphniphyllum alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Concluding Remarks
While specific structure-activity relationship data for Yunnandaphninine G remains elusive, the cytotoxic activities of related Daphniphyllum alkaloids suggest that this class of natural products holds promise for the development of novel anti-cancer agents. The diverse and complex structures of these alkaloids provide a rich scaffold for synthetic modification and further investigation. Future research, including the total synthesis of this compound and its analogs, coupled with comprehensive biological evaluation, is necessary to fully elucidate its therapeutic potential and establish a clear structure-activity relationship.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Yunnandaphninine G: A Comparative Analysis in Preclinical Disease Models
A comprehensive review of the existing scientific literature reveals a significant gap in the in vivo evaluation of Yunnandaphninine G, a member of the complex Daphniphyllum alkaloids family.[1][2][3][4] At present, there is no publicly available experimental data detailing the efficacy of this compound in any animal models of disease.
This compound is a structurally intricate natural product belonging to the Daphniphyllum alkaloids, a large group of over 350 compounds isolated primarily from plants of the genus Daphniphyllum.[1] These alkaloids have garnered interest from the scientific community due to their unique molecular architectures and diverse, though largely uncharacterized, biological activities. The research to date has predominantly focused on the isolation, structural elucidation, and total synthesis of these complex molecules.
While broad biological activities such as cytotoxic effects have been noted for the Daphniphyllum alkaloid class, specific in vivo studies to assess the therapeutic potential of individual compounds like this compound are lacking. Consequently, a comparison with alternative or standard treatments in preclinical settings is not possible.
Future Directions and the Need for In Vivo Research
The absence of in vivo data for this compound highlights a critical step yet to be taken in its journey from a natural product of interest to a potential therapeutic agent. To address this, a structured preclinical research program would be necessary. A generalized workflow for such an investigation is outlined below.
Caption: A generalized workflow for the preclinical in vivo assessment of a novel compound like this compound.
Hypothetical Experimental Protocol
Should research on this compound progress to in vivo studies, a detailed experimental protocol would be essential. Below is a hypothetical example of what such a protocol might entail for assessing its efficacy in a tumor xenograft model.
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Line: A relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Implantation: Subcutaneous injection of tumor cells into the flank of each mouse.
Experimental Groups:
-
Vehicle Control: Mice receiving the delivery vehicle only.
-
This compound (Low Dose): Treatment with a predetermined low dose of the compound.
-
This compound (High Dose): Treatment with a predetermined high dose of the compound.
-
Positive Control (Standard of Care): Treatment with a clinically relevant chemotherapy agent for the specific cancer type.
Methodology:
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Mice are randomized into the different treatment groups.
-
Treatment Administration: this compound (formulated in a suitable vehicle) and the positive control are administered via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., daily, twice weekly).
-
Monitoring:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Data Collection:
-
Final tumor weights are recorded.
-
Tumor tissue may be collected for histological and biomarker analysis.
-
Blood samples may be collected for pharmacokinetic and pharmacodynamic studies.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 ± 2 |
| This compound | X mg/kg | 900 ± 180 | 40 | +2 ± 3 |
| This compound | Y mg/kg | 500 ± 120 | 67 | -3 ± 4 |
| Standard of Care | Z mg/kg | 450 ± 110 | 70 | -8 ± 5 |
While the chemical synthesis of Daphniphyllum alkaloids like this compound represents a significant scientific achievement, their therapeutic potential remains largely unexplored. The generation of in vivo efficacy and safety data is a prerequisite for any further development. Future research in this area is needed to populate the data tables and provide the experimental evidence required for a meaningful comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the anti-inflammatory properties of C30 Daphniphyllum alkaloids.
For Researchers, Scientists, and Drug Development Professionals: A guide to the anti-inflammatory properties of a unique class of natural products.
The C30 Daphniphyllum alkaloids, a complex and structurally diverse family of natural products, have garnered significant interest for their wide range of biological activities. Among these, their potential as anti-inflammatory agents is an emerging area of research. This guide provides a comparative analysis of the available scientific data on the anti-inflammatory properties of these intricate molecules, with a focus on their effects on key inflammatory pathways and mediators. While comprehensive comparative studies are still limited, this document synthesizes the existing evidence to aid in future research and drug discovery efforts.
In Vitro Anti-inflammatory Activity
The primary method for evaluating the in vitro anti-inflammatory potential of C30 Daphniphyllum alkaloids has been the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. Additionally, the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, has been investigated for some of these alkaloids.
However, a recent review of newly isolated Daphniphyllum alkaloids indicated that not all exhibit potent anti-inflammatory effects. Several tested compounds did not significantly inhibit LPS-induced inflammation in macrophages at a concentration of 10 μM. This underscores the importance of specific structure-activity relationship studies.
One study on alkaloids from the roots of Daphniphyllum calycinum identified several compounds with significant inhibitory activity. While specific IC50 values for novel compounds like daphnicalycinones A and B are not yet publicly available, the study noted that some known alkaloids isolated alongside them demonstrated significant inhibition of NF-κB transcriptional activity at a concentration of 50 μM[1]. The identification and further characterization of these active "known alkaloids" is a crucial next step for the field.
Table 1: In Vitro Anti-inflammatory Activity of Selected C30 Daphniphyllum Alkaloids
| Alkaloid Name/Extract | Assay | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Unspecified Alkaloids | NF-κB Transcriptional Activity | - | Significant inhibition at 50 μM | [1] |
| Various New Alkaloids | LPS-induced Macrophage Inflammation | Macrophages | No significant inhibition at 10 μM | |
Note: The available quantitative data for specific, named C30 Daphniphyllum alkaloids is currently limited in the public domain.
In Vivo Anti-inflammatory Activity
In vivo studies provide a more holistic view of a compound's anti-inflammatory potential by accounting for metabolism and systemic effects. The carrageenan-induced paw edema model in rodents is a standard assay for acute inflammation.
Research on a crude ethanol (B145695) extract of the aerial parts of Daphniphyllum neilgherrense demonstrated significant dose-dependent anti-inflammatory effects in this model. This suggests that the plant contains compounds with potent in vivo anti-inflammatory properties, which are likely to be the C30 Daphniphyllum alkaloids known to be present in this genus.
Table 2: In Vivo Anti-inflammatory Activity of Daphniphyllum neilgherrense Extract
| Extract/Dose | Animal Model | Assay | Inhibition of Edema (%) | Reference |
|---|---|---|---|---|
| Ethanol Extract (100 mg/kg) | Rat | Carrageenan-induced paw edema | 69.58% | |
| Ethanol Extract (200 mg/kg) | Rat | Carrageenan-induced paw edema | 82.66% |
| Ethanol Extract (400 mg/kg) | Rat | Carrageenan-induced paw edema | 84.53% | |
Note: These results are for a crude extract and not for isolated C30 Daphniphyllum alkaloids.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many natural products are attributed to their ability to modulate key signaling pathways, particularly the NF-κB and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
As mentioned, certain Daphniphyllum alkaloids have been shown to inhibit NF-κB transcriptional activity[1]. The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition by bioactive compounds.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of bioactive compounds. Below are methodologies for key in vitro and in vivo assays used to assess anti-inflammatory properties.
In Vitro: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Cells
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the C30 Daphniphyllum alkaloids. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compounds for 1-2 hours.
-
Stimulation: LPS (final concentration of 1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells with cells and compounds but without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Quantification: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT or resazurin) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Caption: A generalized workflow for the in vitro nitric oxide inhibition assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of a test substance on acute inflammation.
Methodology:
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group): a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug, e.g., indomethacin (B1671933) or diclofenac (B195802) sodium), and treatment groups receiving different doses of the C30 Daphniphyllum alkaloid.
-
Administration: The test compounds, vehicle, or standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage of inhibition of edema in the treated groups is calculated relative to the negative control group.
Conclusion and Future Directions
The preliminary evidence suggests that some C30 Daphniphyllum alkaloids possess anti-inflammatory properties, likely through the modulation of the NF-κB signaling pathway. However, the field is still in its nascent stages, and a significant amount of research is required to fully elucidate the therapeutic potential of this unique class of compounds.
Key areas for future research include:
-
Systematic Screening: A comprehensive screening of a wider range of isolated C30 Daphniphyllum alkaloids is needed to identify the most potent anti-inflammatory agents.
-
Quantitative Analysis: Detailed dose-response studies to determine the IC50 values for the inhibition of various inflammatory mediators are essential.
-
Mechanism of Action: In-depth studies are required to pinpoint the specific molecular targets within the NF-κB and MAPK pathways.
-
In Vivo Efficacy: More extensive in vivo studies using various animal models of inflammation are necessary to confirm the therapeutic potential and assess the safety profiles of the most promising compounds.
-
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the relationship between the complex chemical structures of these alkaloids and their anti-inflammatory activity will be crucial for the design of more potent and selective analogues.
By addressing these research gaps, the scientific community can unlock the full potential of C30 Daphniphyllum alkaloids as a novel source of anti-inflammatory drug leads.
References
A Comparative Guide to the Proposed Biosynthesis of Yunnandaphninine G and Biomimetic Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proposed biosynthetic pathway of Yunnandaphninine G, a member of the complex Daphniphyllum alkaloids, and the biomimetic synthetic strategies that have been inspired by this natural blueprint. While direct experimental validation of the biosynthetic pathway for this compound remains to be fully elucidated, the proposed pathway has served as a powerful guide for the total synthesis of numerous Daphniphyllum alkaloids.[1][2] This document objectively compares the proposed natural pathway with laboratory alternatives, supported by generalized experimental data from biomimetic synthetic efforts.
Introduction to this compound and the Daphniphyllum Alkaloids
This compound belongs to the Daphniphyllum alkaloids, a large family of structurally diverse and complex polycyclic natural products.[2] These compounds have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities.[2] A unifying biosynthetic hypothesis, pioneered by Heathcock, proposed that these alkaloids originate from squalene (B77637), a common triterpene precursor.[1] This hypothesis suggests that a series of intricate cyclizations and rearrangements lead to a putative common ancestor, proto-daphniphylline, from which the diverse skeletons of the Daphniphyllum family are derived.
Comparison of Proposed Biosynthesis and Biomimetic Laboratory Synthesis
The proposed natural biosynthesis and the laboratory-based biomimetic synthesis share a common strategic foundation but differ significantly in their execution and the level of control. The following table summarizes the key comparative aspects:
| Feature | Proposed Biosynthetic Pathway | Biomimetic Laboratory Synthesis |
| Starting Material | Squalene (a C30 triterpene) | Simple, commercially available organic molecules |
| Key Transformations | Enzyme-catalyzed cyclizations, rearrangements, and functional group interconversions | Multi-step reaction sequences, often involving cascade reactions that mimic proposed biosynthetic steps |
| Reaction Conditions | Physiological conditions (aqueous environment, neutral pH, ambient temperature) | A wide range of reaction conditions, often requiring specific solvents, temperatures, and reagents |
| Stereochemical Control | Highly stereospecific due to enzymatic control | A significant challenge, often requiring chiral auxiliaries, asymmetric catalysis, or separation of diastereomers |
| Complexity Generation | Highly efficient, building complex polycyclic systems in a few enzymatic steps | Stepwise construction of rings and stereocenters, often requiring protection and deprotection steps |
| Validation Status | Largely hypothetical, with some support from biomimetic synthesis successes. | Experimentally verified through the successful total synthesis of target molecules. |
Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids
The proposed biosynthetic pathway for the Daphniphyllum alkaloids is a remarkable example of nature's chemical ingenuity. The key stages are believed to be:
-
Squalene Cyclization: The pathway is initiated by the cyclization of squalene or a derivative like 2,3-oxidosqualene, a common starting point for many triterpenoids.
-
Formation of a Key Dialdehyde (B1249045) Intermediate: Subsequent oxidative cleavages are proposed to lead to a crucial dialdehyde intermediate.
-
Incorporation of Nitrogen and Core Skeleton Formation: The introduction of a nitrogen atom, possibly from an amino acid, triggers a cascade of cyclizations to form the characteristic pentacyclic core of the proto-daphniphylline type.
-
Structural Diversification: From this common intermediate, a variety of enzymatic modifications, including oxidations, reductions, and rearrangements, are thought to generate the vast structural diversity observed in the Daphniphyllum alkaloid family, including this compound.
Biomimetic Laboratory Synthesis Workflow
Inspired by the proposed biosynthesis, synthetic chemists have developed elegant biomimetic total syntheses of Daphniphyllum alkaloids. These syntheses often aim to replicate the key bond-forming events of the natural pathway in a laboratory setting. A generalized workflow is as follows:
-
Precursor Synthesis: A suitable acyclic or partially cyclized precursor is synthesized from simple starting materials. This precursor is designed to contain the necessary functional groups to initiate the desired cyclization cascade.
-
Key Cyclization Reaction: A pivotal step is the strategic cyclization to construct the polycyclic core. This can be a single reaction or a cascade of reactions triggered by a specific reagent or condition.
-
Stereochemical Refinement: Following the formation of the core structure, further steps are often required to establish the correct stereochemistry at various chiral centers.
-
Functional Group Manipulation and Completion of Synthesis: The final stages of the synthesis involve the modification of functional groups to match those of the natural product target.
Experimental Protocols for a Key Biomimetic Transformation
A cornerstone of many biomimetic syntheses of Daphniphyllum alkaloids is a powerful cascade reaction that constructs the polycyclic core in a single step. The following is a generalized protocol for such a transformation, based on published synthetic routes.
Objective: To construct the pentacyclic core of a Daphniphyllum alkaloid via a biomimetic cascade cyclization.
Starting Material: A suitably functionalized acyclic dialdehyde precursor.
Reagents and Conditions:
-
Amine source (e.g., ammonia (B1221849), primary amine, or an ammonia equivalent)
-
Aprotic solvent (e.g., dichloromethane, toluene)
-
Lewis acid or protic acid catalyst (optional, reaction-dependent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction temperature: Ranging from room temperature to reflux, depending on the specific substrate and catalyst.
Procedure:
-
The acyclic dialdehyde precursor is dissolved in the chosen aprotic solvent under an inert atmosphere.
-
The amine source is added to the solution. The reaction may be cooled initially to control the initial condensation.
-
If required, a catalyst is added to facilitate the cyclization cascade.
-
The reaction mixture is stirred at the appropriate temperature for a specified period, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
The crude product is extracted from the reaction mixture using an appropriate organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired polycyclic core structure.
Expected Outcome: The formation of a complex, polycyclic amine resulting from an intramolecular cascade of reactions, including imine formation, Michael addition, and aldol-type condensations, mimicking the proposed biosynthetic pathway.
Conclusion
The proposed biosynthetic pathway of the Daphniphyllum alkaloids, including this compound, stands as a testament to the efficiency and elegance of natural product synthesis. While direct experimental validation is an ongoing area of research, this proposed pathway has profoundly influenced the field of organic synthesis. The development of biomimetic total syntheses has not only provided access to these complex molecules for further study but has also lent significant credence to the original biosynthetic hypothesis. Future research, potentially involving isotopic labeling studies and the identification of the specific enzymes involved, will be crucial in fully validating and understanding the intricate natural synthesis of this compound and its relatives.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Total Synthesis of Daphniphyllum Alkaloids, Featuring the Route to (-)-Calyciphylline N
For Researchers, Scientists, and Drug Development Professionals
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit promising biological activities. Their complex, polycyclic architectures present formidable challenges to synthetic chemists. While a specific synthetic route for Yunnandaphninine G has not been extensively published, this guide provides a comparative benchmark by examining the total synthesis of a representative and structurally complex member of this family, (-)-calyciphylline N. The strategies and efficiencies detailed herein offer valuable insights for researchers engaged in the synthesis of related natural products.
Comparative Analysis of Synthetic Routes
Due to the limited availability of published total syntheses for this compound, this guide focuses on the first total synthesis of (-)-calyciphylline N, a notable achievement in the field.[1] This synthesis provides a comprehensive dataset for evaluating synthetic efficiency.
| Metric | Total Synthesis of (-)-Calyciphylline N[1] |
| Longest Linear Sequence | 37 steps |
| Key Strategies | Intramolecular Diels-Alder, Stille Carbonylation, Nazarov Cyclization |
| Starting Material | Known alcohol derived from p-tolylacetic acid |
| Overall Yield | Not explicitly stated, but individual step yields are high |
| Key Intermediates | Bicyclic Ester, Divinyl Ketone, Diene Aldehyde |
Experimental Protocols for Key Transformations
The synthesis of (-)-calyciphylline N involves several critical steps that are broadly applicable in natural product synthesis.[1]
1. Intramolecular Diels-Alder Reaction: A highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) was employed to construct a key tricyclic intermediate. This reaction is pivotal in setting several stereocenters in a single operation.
2. Stille Carbonylation: An efficient Stille carbonylation was utilized to introduce a carbonyl group into a sterically hindered vinyl triflate. This reaction demonstrates a powerful method for C-C bond formation in complex settings.
3. Nazarov Cyclization: A one-pot Nazarov cyclization/proto-desilylation sequence was used to form a cyclopentenone ring, a common motif in the Daphniphyllum alkaloids. This tandem reaction streamlines the construction of the core structure.
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow of the synthetic strategy toward (-)-calyciphylline N.
References
Safety Operating Guide
Proper Disposal of Yunnandaphninine G: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Yunnandaphninine G, a complex alkaloid used in scientific research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
This compound, like many specialized chemical compounds, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal can lead to environmental contamination and potential health hazards. The following procedures are based on standard laboratory practices for hazardous chemical waste and information derived from the material safety data sheet (MSDS).
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. If there is a risk of dust formation, respiratory protection should also be used.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
-
Containment:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding dust creation.[1] Place the material into a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
Contaminated Materials: Any items, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound must also be disposed of as hazardous waste. Place these items in the same designated waste container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste. After rinsing, the container can be managed for disposal or recycling according to your institution's guidelines for decontaminated glassware or plastic.
-
-
Labeling:
-
The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Keep the sealed hazardous waste container in a designated, secure, and well-ventilated storage area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Summary of Key Compound Information
| Property | Information | Source |
| Product Name | This compound | |
| CAS Number | 1042143-83-8 | |
| Appearance | Powder | |
| Purity | >97% | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Long term: -20°C; Short term: 2-8°C | |
| Primary Hazard | Avoid dust formation. Do not let product enter drains. |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Yunnandaphninine G
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the management of Yunnandaphninine G, a powdered alkaloid compound. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound in its powdered form, it is crucial to prevent inhalation and skin contact. When working with solutions, the choice of gloves is dictated by the solvent used. Below is a summary of recommended PPE.
Handling Powdered this compound:
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Disposable nitrile gloves should be worn. In case of contact, they should be changed immediately.
-
Body Protection: A fully fastened lab coat is mandatory.
Handling this compound in Solution:
The selection of appropriate gloves is critical and depends on the solvent in which this compound is dissolved. Common solvents for this compound include Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. Nitrile gloves offer varying levels of protection against these chemicals. For prolonged contact or immersion, more resistant materials are recommended.
Table 1: Chemical Resistance and Breakthrough Times for Nitrile Gloves
| Chemical | Rating for Nitrile Gloves | Breakthrough Time for Thin Disposable Gloves | Recommended Gloves for Extended Contact |
| Chloroform | Poor to Fair[1][2][3] | Can be less than 1 minute[4] | Viton, Polyvinyl Acetate (PVA)[5] |
| Dichloromethane | Poor | Can be less than 1 minute | Polyethylene Vinyl Alcohol (PVA/EVA) |
| Ethyl Acetate | Poor to Fair | Can be as low as 8 minutes | Butyl Rubber, Neoprene |
| DMSO | Good to Excellent | Greater than 120 minutes for some types | Butyl Rubber |
| Acetone | Fair to Good | Can be less than 1 minute for thin gloves | Latex, Butyl Rubber |
Note: Breakthrough times and resistance ratings can vary based on glove thickness, manufacturer, and the concentration of the chemical. Always inspect gloves for any signs of degradation such as swelling, cracking, or discoloration before and during use. For incidental contact, immediately remove and replace contaminated gloves.
Operational Plan: Handling Procedures
A systematic workflow is essential to ensure safety and prevent contamination when working with this compound.
Diagram 1: Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
Protocol for Weighing a Powdered Compound:
-
Preparation: Designate a specific area for handling toxic powders, preferably within a chemical fume hood. Cover the work surface with disposable bench paper.
-
Tare Container: Place a labeled, empty container on an analytical balance and tare it.
-
Transfer Compound: In the fume hood, carefully transfer the desired amount of this compound powder to the tared container using a disposable spatula. To minimize static and powder dispersal, consider using anti-static weigh boats.
-
Re-weigh: Securely cap the container and re-weigh it on the balance.
-
Cleanup: Dispose of the spatula and any contaminated weigh paper in a designated solid waste container. Wipe down the work surface with a suitable solvent.
Protocol for Preparing a Stock Solution:
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Dissolution: Cap the container and mix by vortexing or sonicating until the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature. Short-term storage at 2-8°C and long-term storage at -20°C is generally advised.
Disposal Plan
All waste materials contaminated with this compound, including disposable gloves, weigh paper, and empty containers, should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials in a designated, labeled hazardous waste container. This includes used gloves, bench paper, and disposable labware.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste.
-
Waste Pickup: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
